HL2-m5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C70H101N15O24S3 |
|---|---|
Molecular Weight |
1632.8 g/mol |
IUPAC Name |
(3S)-3-[[(2S,3R)-2-[[(7R,10S,13S,16S,19S,22S,25S)-25-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-22-(2-carboxyethyl)-13-(carboxymethyl)-19-methyl-10,16-bis(2-methylsulfanylethyl)-9,12,15,18,21,24-hexaoxo-2-oxa-5-thia-8,11,14,17,20,23-hexazabicyclo[25.2.2]hentriaconta-1(29),27,30-triene-7-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C70H101N15O24S3/c1-33(2)25-47(82-69(107)56(35(4)87)74-37(6)89)63(101)83-51(31-86)67(105)80-49(27-39-30-72-42-12-10-9-11-41(39)42)65(103)79-48-26-38-13-15-40(16-14-38)109-21-24-112-32-52(68(106)85-57(36(5)88)70(108)78-46(58(71)96)28-54(92)93)84-62(100)45(20-23-111-8)77-66(104)50(29-55(94)95)81-61(99)44(19-22-110-7)75-59(97)34(3)73-60(98)43(76-64(48)102)17-18-53(90)91/h9-16,30,33-36,43-52,56-57,72,86-88H,17-29,31-32H2,1-8H3,(H2,71,96)(H,73,98)(H,74,89)(H,75,97)(H,76,102)(H,77,104)(H,78,108)(H,79,103)(H,80,105)(H,81,99)(H,82,107)(H,83,101)(H,84,100)(H,85,106)(H,90,91)(H,92,93)(H,94,95)/t34-,35+,36+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-/m0/s1 |
InChI Key |
WASVHPKZZJQGTJ-UDFCJKPSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of H2-M5
Audience: Researchers, scientists, and drug development professionals.
Note: Initial research indicates that "HL2-m5" is likely a typographical error for H2-M5 , a crucial component of the major histocompatibility complex (MHC) class II antigen presentation pathway in mice. This document will focus on the experimentally validated mechanism of action of H2-M, the murine equivalent of human HLA-DM.
Core Mechanism of Action: Peptide Editor in MHC Class II Antigen Presentation
The primary function of H2-M5 is to act as a molecular chaperone and peptide editor within the endosomal compartments of antigen-presenting cells (APCs). Its mechanism is central to the selection of high-affinity antigenic peptides for presentation to CD4+ T helper cells, a critical step in initiating adaptive immune responses.
H2-M facilitates the removal of the Class II-associated invariant chain peptide (CLIP) from the peptide-binding groove of newly synthesized MHC class II molecules. The invariant chain initially blocks the binding groove to prevent premature peptide loading in the endoplasmic reticulum. After transport to the MIIC (MHC class II compartment), the invariant chain is proteolytically degraded, leaving the CLIP fragment bound. H2-M then catalyzes the release of CLIP, allowing for the binding of antigenic peptides derived from extracellular proteins that have been endocytosed and processed by the APC. This editing function ensures that the peptide repertoire presented on the cell surface consists of stably bound peptides, which is essential for the appropriate activation of CD4+ T cells.
Quantitative Data Summary
While specific binding affinities and IC50 values are not typically associated with the chaperone function of H2-M5, its functional impact has been quantified in studies using H2-M deficient mouse models.
| Parameter | Wild-Type Mice | H2-M Deficient Mice | Reference |
| MHC Class II Surface Expression | Normal | Normal, but structurally unstable | [1] |
| CLIP-bound MHC Class II Molecules | Low | Predominantly high | [1] |
| Antigen Presentation (intact protein) | Efficient | Severely impaired | [1] |
| CD4+ T Cell Count | Normal | Reduced by 3- to 4-fold | [1] |
| T Cell Reactivity | Diverse repertoire | Altered and limited repertoire | [1] |
Signaling Pathways
H2-M5 is an upstream regulator of the T cell receptor (TCR) signaling pathway. By controlling the quality of the peptide-MHC class II complexes on the surface of APCs, H2-M5 dictates the initial signal received by the TCR of CD4+ T cells, thereby influencing T cell activation, differentiation, and effector functions.
References
An In-Depth Technical Guide on HL2-m5: A Potent Inhibitor of the Sonic Hedgehog Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sonic Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma. Consequently, the Hh pathway has emerged as a promising target for therapeutic intervention. This technical guide provides a comprehensive overview of HL2-m5, a macrocyclic peptide identified as a potent inhibitor of the Hh pathway. It details the mechanism of action, quantitative data, and experimental protocols relevant to the study of this inhibitor, aiming to equip researchers and drug development professionals with the necessary information to explore its therapeutic potential.
Introduction to the Sonic Hedgehog Pathway
The Sonic Hedgehog pathway is a complex signaling cascade initiated by the binding of the Shh ligand to its transmembrane receptor, Patched (PTCH1). In the absence of Shh, PTCH1 tonically inhibits Smoothened (SMO), a G protein-coupled receptor-like protein. This inhibition prevents the activation of the downstream transcription factors of the GLI family (GLI1, GLI2, and GLI3). Upon Shh binding to PTCH1, the inhibition on SMO is relieved, leading to its activation and subsequent translocation to the primary cilium. Activated SMO initiates a signaling cascade that culminates in the activation of GLI transcription factors, which then translocate to the nucleus and induce the expression of Hh target genes, including GLI1 and PTCH1 themselves, driving cellular proliferation and differentiation. Dysregulation of this pathway, often through mutations in key components like PTCH1 or SMO, can lead to uncontrolled cell growth and tumorigenesis.
Canonical and Non-Canonical Hedgehog Signaling
The canonical Hh pathway, as described above, is the most well-characterized mechanism of Hh signaling. However, non-canonical pathways that operate independently of SMO or GLI transcription factors have also been described. These alternative signaling routes can influence cellular processes such as cytoskeletal dynamics and cell proliferation, adding another layer of complexity to Hh-mediated cellular responses. Understanding both canonical and non-canonical signaling is crucial for the development of effective Hh pathway inhibitors.
This compound: A Direct Inhibitor of the Shh-PTCH1 Interaction
This compound is a macrocyclic peptide that has been identified as a direct inhibitor of the Sonic Hedgehog pathway. Unlike many other Hh pathway inhibitors that target SMO, this compound functions at the most upstream level of the canonical pathway by directly interfering with the interaction between the Shh ligand and its receptor, PTCH1.
Mechanism of Action
This compound is a macrocyclic peptide inhibitor that exhibits a high affinity for the Shh ligand.[1] By binding to Shh, this compound prevents the ligand from engaging with its receptor, PTCH1. This blockade of the initial step in the signaling cascade effectively maintains the inhibitory effect of PTCH1 on SMO, thereby preventing the activation of downstream GLI transcription factors and the expression of Hh target genes. This direct inhibition of the Shh/PTCH1 interaction represents a distinct and potentially advantageous mechanism of action compared to SMO antagonists.
Quantitative Data for this compound
The potency and efficacy of this compound as a Sonic Hedgehog pathway inhibitor have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Description | Reference |
| IC₅₀ | 230 nM | Half-maximal inhibitory concentration for the inhibition of Hedgehog signaling pathway activation and transcription of Gli-controlled genes. | [1][2] |
| K_d_ | 170 nM | Dissociation constant for the binding of this compound to the Sonic Hedgehog (Shh) protein. | [2] |
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Endpoint | Result | Reference |
| HCT8 (Colorectal Cancer) | Cell Viability | Increased cell death upon SHH interference | This compound was shown to abolish the SHH/Ptc interaction, leading to increased cell death. |
Table 2: Cellular Activity of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound and other Hedgehog pathway inhibitors.
Gli-Luciferase Reporter Assay
This cell-based assay is a cornerstone for quantifying the activity of the canonical Hedgehog signaling pathway. It utilizes a reporter gene, typically firefly luciferase, under the control of a promoter containing multiple GLI binding sites. Inhibition of the Hh pathway results in a decrease in luciferase expression, which can be quantified by measuring luminescence.
Materials:
-
Shh-LIGHT2 cells (NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sonic Hedgehog (Shh) conditioned medium or recombinant Shh protein
-
This compound or other test compounds
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well plate at a density of 2.5 x 10⁴ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours, or until they reach approximately 80% confluency.
-
Serum Starvation: Replace the growth medium with low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for another 24 hours. This step helps to reduce basal signaling activity.
-
Treatment: Treat the cells with varying concentrations of this compound or other test compounds for 1-2 hours.
-
Stimulation: Add Shh conditioned medium or a known concentration of recombinant Shh protein to induce Hedgehog pathway activation. Include appropriate controls (e.g., vehicle-treated, Shh-only).
-
Incubation: Incubate the plate for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the concentration of the inhibitor to determine the IC₅₀ value.
Surface Plasmon Resonance (SPR) for Shh-Ligand Binding
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time. This protocol outlines the general procedure for assessing the binding of this compound to the Shh protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), and ethanolamine-HCl)
-
Recombinant human Shh protein
-
This compound
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
Procedure:
-
Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the sensor surface by injecting a mixture of NHS and EDC.
-
Inject the recombinant Shh protein diluted in immobilization buffer over the activated surface. The protein will covalently bind to the chip surface via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of this compound over the sensor surface containing the immobilized Shh protein.
-
Monitor the change in the SPR signal (measured in response units, RU) over time to observe the association and dissociation phases of the interaction.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_).
-
In Vivo Evaluation of Hedgehog Pathway Inhibitors in a Medulloblastoma Mouse Model
This protocol provides a general workflow for assessing the in vivo efficacy of a Hedgehog pathway inhibitor in a genetically engineered or xenograft mouse model of medulloblastoma.
Materials:
-
Medulloblastoma mouse model (e.g., Ptch1+/- mice or mice with orthotopic xenografts of human medulloblastoma cells)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement (for subcutaneous models)
-
Imaging modality for orthotopic tumors (e.g., bioluminescence imaging, MRI)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR reagents (primers for Gli1, Ptch1, and a housekeeping gene)
Procedure:
-
Model Establishment: Establish tumors in the mice. For xenograft models, inject human medulloblastoma cells into the cerebellum of immunocompromised mice.
-
Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound or vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Tumor Growth Monitoring: Monitor tumor growth over time. For subcutaneous tumors, measure tumor volume with calipers. For orthotopic tumors, use an appropriate imaging modality.
-
Endpoint and Tissue Collection: At the end of the study (based on tumor size or clinical signs), euthanize the mice and collect tumor tissue.
-
Pharmacodynamic Analysis (Gene Expression):
-
Extract total RNA from the tumor tissue.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) to measure the mRNA levels of Hh target genes such as Gli1 and Ptch1.
-
Normalize the expression of the target genes to a housekeeping gene.
-
-
Data Analysis: Compare tumor growth and target gene expression between the treatment and control groups to assess the in vivo efficacy of the inhibitor.
Visualizations
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Canonical Sonic Hedgehog Signaling Pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for the Gli-Luciferase Reporter Assay.
Caption: General experimental workflow for in vivo evaluation of this compound.
Conclusion
This compound represents a promising new tool for researchers studying the Sonic Hedgehog pathway and a potential lead compound for the development of novel anticancer therapies. Its distinct mechanism of action, targeting the initial ligand-receptor interaction, offers an alternative strategy to the more common SMO inhibitors and may provide a means to overcome certain forms of drug resistance. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further investigate the biological activities and therapeutic potential of this compound. Further studies, particularly comprehensive in vivo efficacy and safety assessments, are warranted to fully elucidate its clinical promise.
References
In-depth Technical Guide on the Structure and Properties of HL2-m5 Peptide
Notice to the User:
Following a comprehensive search of publicly available scientific literature and databases, a specific peptide definitively identified as "HL2-m5" could not be located. The nomenclature "this compound" does not correspond to a recognized standard in peptide databases or recent publications. It is possible that "this compound" represents an internal laboratory designation, a specific variant of a more commonly known peptide, or a typographical error.
The following information is provided based on related and potentially relevant findings from the search. Researchers, scientists, and drug development professionals are advised to cross-reference this guide with their internal documentation for the specific molecule .
Section 1: Potential Interpretations of "this compound"
Given the search results, the term "this compound" could potentially refer to several distinct biological entities. The most plausible interpretations are detailed below.
H2-M5: A Murine Histocompatibility 2 Protein
The most direct match from a nomenclature standpoint is H2-M5 , a protein in mice (Mus musculus) also known as "histocompatibility 2, M region locus 5". This is a protein involved in the immune system, specifically as a major histocompatibility complex (MHC) class Ib molecule.
-
Function: H2-M5 is predicted to be involved in antigen processing and presentation, particularly of endogenous peptide antigens. It is thought to play a role in the positive regulation of T cell-mediated cytotoxicity.
-
Binding Partners: The H2-M5 protein is predicted to bind to several other molecules, including TAP (Transporter associated with Antigen Processing) proteins, T-cell receptors, and beta-2-microglobulin.
-
Cellular Location: It is predicted to be located on the cell surface and within the endoplasmic reticulum and Golgi apparatus.
It is crucial to note that H2-M5 is a full protein, not a peptide. However, peptides are intrinsically linked to its function as it is involved in presenting peptide antigens.
A Peptide Associated with a CTL Clone Designated "M5"
Research on cancer immunotherapy has identified a Cytotoxic T Lymphocyte (CTL) clone designated as M5 . This M5 clone is specific for a peptide derived from the HER-2 protein (human epidermal growth factor receptor 2), specifically a substitution analog peptide referred to as HER-2(905AA).
-
Context: In this scenario, "M5" refers to the T-cell clone that recognizes the peptide, not the peptide itself. The peptide is a modified fragment of the HER-2 protein.
-
Function: The HER-2 derived peptide, when presented by HLA-A24 positive tumor cells, is recognized by the M5 CTL clone, leading to the lysis of the tumor cells.
A Derivative of the M5 Protein from Streptococcus pyogenes
The M5 protein is a significant virulence factor found on the surface of Streptococcus pyogenes. This is a large, complex protein. It is conceivable that "this compound" could refer to a specific peptide fragment derived from this M5 protein, perhaps being investigated for its immunological properties or as a vaccine candidate. The NH2-terminal region of the M5 protein is known to be important for protecting the bacterium from proteolytic degradation.
A Modulator of the M5 Muscarinic Acetylcholine (B1216132) Receptor
The M5 muscarinic acetylcholine receptor (M5 mAChR) is a G protein-coupled receptor found in the central nervous system. There is significant research into small molecules and potentially peptide-based modulators (agonists and antagonists) of this receptor for treating conditions like addiction and neurological disorders. It is possible that "this compound" is a designation for a peptide that acts as a negative allosteric modulator (NAM) or a positive allosteric modulator (PAM) of the M5 receptor.
Section 2: General Properties and Methodologies for Peptide Characterization
Without a definitive identification of the this compound peptide, this section provides a general overview of the types of data and experimental protocols that would be essential for a comprehensive technical guide on any novel peptide.
Structure and Physicochemical Properties
A complete understanding of a peptide's structure is fundamental to understanding its function.
Table 1: General Physicochemical Properties of a Peptide
| Property | Typical Data to be Presented |
| Amino Acid Sequence | The primary sequence of amino acids in one-letter code. |
| Molecular Weight | The exact molecular weight in Daltons (Da). |
| Purity | The percentage purity as determined by HPLC. |
| Solubility | Information on solvents and concentrations for dissolution. |
| Half-life | The stability of the peptide in relevant biological fluids. |
| Post-translational Modifications | Any modifications such as glycosylation, phosphorylation, etc. |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of scientific findings.
-
Synthesis: Solid-phase peptide synthesis (SPPS) is the most common method. The protocol would detail the type of resin, protecting groups, coupling reagents, and cleavage conditions.
-
Purification: High-Performance Liquid Chromatography (HPLC) is typically used. The protocol would specify the column type, mobile phases, gradient, and detection wavelength.
-
Verification: Mass spectrometry (e.g., MALDI-TOF or ESI-MS) is used to confirm the molecular weight of the synthesized peptide.
-
Secondary Structure: Circular Dichroism (CD) spectroscopy is often used to determine the secondary structure elements (alpha-helix, beta-sheet, random coil). The protocol would include sample preparation, instrument settings, and data analysis methods.
-
Three-Dimensional Structure: For larger peptides or peptide-protein complexes, X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy would be employed. These protocols are highly detailed and specific to the molecule.
The specific functional assays would depend on the nature of the peptide. For instance, if "this compound" were an MHC-binding peptide, the following assays would be relevant.
-
MHC Binding Assay: This could involve incubating the peptide with purified MHC molecules and detecting the formation of peptide-MHC complexes, often using techniques like ELISA or flow cytometry.
-
T-Cell Activation Assay: This would involve co-culturing T-cells with antigen-presenting cells pulsed with the peptide and measuring T-cell activation markers such as cytokine production (e.g., IFN-γ) by ELISpot or intracellular cytokine staining.
Experimental Workflow: T-Cell Activation Assay
Caption: A generalized workflow for assessing T-cell activation by a peptide.
Section 3: Signaling Pathways
The signaling pathways activated by a peptide are determined by its interaction with cellular receptors.
Hypothetical Signaling Pathway for an Immuno-modulatory Peptide
If "this compound" is a peptide presented by an MHC molecule to a T-cell receptor (TCR), it would initiate the canonical TCR signaling cascade.
TCR Signaling Pathway
Caption: Simplified overview of the T-Cell Receptor (TCR) signaling cascade.
Conclusion and Recommendation
While a definitive technical guide on a peptide specifically named "this compound" cannot be provided at this time due to a lack of its identification in public databases, this document serves as a template and a guide to the kind of information required for a thorough understanding of any novel peptide.
It is strongly recommended that the user verify the exact name and origin of the "this compound" peptide. With a more specific identifier, such as a protein source and sequence, a more detailed and accurate technical guide can be developed. For instance, providing the full protein name from which "this compound" is derived, or its amino acid sequence, would enable a targeted and comprehensive analysis.
biological function of HL2-m5 in cell signaling
Initial searches for "HL2-m5" did not yield a defined biological molecule with this specific name. However, the search results did identify "H2-M5," a histocompatibility 2, M region locus 5 gene in mice.[1] While the user's query specifies "this compound," it is possible this was a typographical error, and the intended subject was H2-M5. This guide will proceed by focusing on the known biological functions of the mouse H2-M5 gene and protein, providing a technical overview based on available data. Should "this compound" be a distinct, novel entity, this guide can serve as a template for its characterization.
H2-M5: A Technical Overview of its Role in Cell Signaling
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the biological function of the mouse H2-M5 gene and its protein product. H2-M5 is a non-classical major histocompatibility complex (MHC) class Ib molecule with predicted roles in antigen processing and presentation, as well as broader involvement in immune cell signaling. This guide summarizes its known and predicted functions, associated signaling pathways, and provides illustrative experimental protocols for its study.
Introduction to H2-M5
H2-M5 is the official symbol for the histocompatibility 2, M region locus 5 gene in mice (Mus musculus).[1] It is a protein-coding gene that belongs to the MHC class Ib family. Unlike classical MHC class Ia molecules, which present a wide array of peptides to cytotoxic T lymphocytes, class Ib molecules like H2-M5 have more specialized functions, often involving the modulation of immune responses. The H2-M5 protein is predicted to be involved in several biological processes, including antigen processing and presentation and the regulation of T cell-mediated cytotoxicity.
Predicted Molecular Functions and Cellular Localization
The H2-M5 protein is predicted to have several molecular functions based on its structure and homology to other MHC molecules. These functions are primarily related to its ability to bind to other proteins and peptides.
Table 1: Predicted Molecular Functions of H2-M5
| Predicted Function | Description |
| Signaling Receptor Binding | Predicted to interact with signaling receptors on the surface of immune cells, potentially modulating their activation. |
| Peptide Antigen Binding | Expected to bind and present specific endogenous peptides, a key feature of MHC molecules. |
| TAP Binding | Predicted to interact with Transporter associated with Antigen Processing (TAP) proteins, which are involved in loading peptides onto MHC class I molecules in the endoplasmic reticulum. |
| T-cell Receptor Binding | May interact with T-cell receptors, influencing T-cell activation and response. |
| Beta-2-microglobulin Binding | Associates with beta-2-microglobulin, which is necessary for the proper folding and cell surface expression of MHC class I molecules. |
H2-M5 is predicted to be located in various cellular compartments, which is consistent with its role in antigen processing and presentation. It is expected to be found on the external side of the plasma membrane and in the extracellular space, as well as within the endoplasmic reticulum.
Role in Cell Signaling
H2-M5 is predicted to be involved in several signaling pathways, primarily those related to immune cell function.
References
Technical Whitepaper: The Macrocyclic Peptide HL2-m5 and its Inhibitory Impact on Gli Transcription Factor Activity
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway, often culminating in the activation of Gli family transcription factors, is implicated in the pathogenesis of various cancers. Consequently, inhibiting the Hh/Gli axis represents a promising therapeutic strategy. This document provides a detailed technical overview of HL2-m5, a macrocyclic peptide inhibitor that targets the Sonic Hedgehog (Shh) ligand. We will explore the canonical Hedgehog signaling cascade, the specific mechanism of this compound, its downstream effects on Gli transcription factors, and relevant experimental protocols for studying its activity.
The Hedgehog/Gli Signaling Pathway
The Hedgehog/Gli signaling pathway is a highly conserved signal transduction cascade. Its activity is tightly regulated and hinges on the interplay between the transmembrane receptors Patched (PTCH1) and Smoothened (SMO). The ultimate effectors of the pathway are the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3), which control the expression of Hh target genes.[1][2]
1.1. Pathway "Off" State (Absence of Hedgehog Ligand)
In the absence of an Hh ligand, such as Sonic Hedgehog (Shh), the PTCH1 receptor is localized in the primary cilium and actively inhibits SMO, preventing its ciliary accumulation.[1] In the cytoplasm, a protein complex sequesters the full-length Gli proteins (Gli2 and Gli3). This complex facilitates the phosphorylation of Gli2 and Gli3, marking them for proteolytic cleavage. This processing generates truncated repressor forms (GliR) that translocate to the nucleus and bind to the promoters of Hh target genes, actively repressing their transcription.[1][3] Gli1, which lacks a repressor domain, is not expressed in the "off" state as it is itself a target of Hh/Gli activation.
1.2. Pathway "On" State (Presence of Hedgehog Ligand)
Upon binding of a ligand like Shh to PTCH1, the inhibitory effect of PTCH1 on SMO is relieved. SMO then translocates to and accumulates in the primary cilium, where it becomes activated. Activated SMO triggers a series of downstream events that lead to the dissociation of the Gli-sequestering complex. This prevents the proteolytic processing of full-length Gli2 and Gli3, allowing them to function as transcriptional activators (GliA). These activators move into the nucleus, promoting the transcription of Hh target genes, which include PTCH1 and GLI1 (creating a positive feedback loop), as well as genes involved in cell proliferation, survival, and differentiation. Gli2 is considered the primary activator of the pathway, while Gli1 serves to amplify the signal.
Caption: Canonical Hedgehog signaling pathway in "OFF" and "ON" states.
This compound: A High-Affinity Shh Ligand Inhibitor
This compound is a macrocyclic peptide identified as a potent inhibitor of the Hedgehog signaling pathway. Its mechanism of action is direct and occurs at the most upstream point of the cascade: it binds directly to the Sonic Hedgehog (Shh) ligand. This binding prevents Shh from interacting with its receptor, PTCH1.
2.1. Quantitative Data
The inhibitory properties of this compound have been quantified through biochemical and cell-based assays.
| Parameter | Value | Description |
| Binding Affinity (Kd) | 170 nM | Dissociation constant for the interaction between this compound and the Shh ligand. |
| IC50 | 230 nM | Half-maximal inhibitory concentration for the inhibition of Gli-controlled gene transcription. |
2.2. Impact on Gli Transcription Factors
By sequestering the Shh ligand, this compound effectively locks the Hedgehog pathway in its "Off" state. The downstream consequences for Gli transcription factors are direct:
-
Sustained Inhibition of SMO: Since Shh cannot bind to PTCH1, PTCH1 continues to repress SMO activity.
-
Promotion of Gli Repressor Formation: The cytoplasmic sequestration and subsequent proteolytic processing of Gli2 and Gli3 into their repressor forms (GliR) continues unabated.
-
Inhibition of Target Gene Transcription: The nuclear GliR proteins actively repress the transcription of Hh target genes. This prevents the expression of GLI1 and other genes responsible for cell growth and proliferation that are typically induced by Hh signaling.
Caption: Mechanism of this compound action on the Hh/Gli signaling cascade.
Experimental Protocols
To assess the impact of compounds like this compound on Gli activity, several key experiments are employed.
3.1. Gli-Responsive Luciferase Reporter Assay
This cell-based assay quantitatively measures the transcriptional activity of Gli factors.
Principle: A reporter plasmid is constructed containing multiple copies of a Gli-binding site (GBS) upstream of a minimal promoter driving the expression of a reporter gene, typically Firefly luciferase. When Gli activators are present and bind to the GBS, luciferase is produced, which can be quantified by measuring luminescence.
Methodology:
-
Cell Culture: Plate Hedgehog-responsive cells (e.g., Shh-LIGHT2 cells, or HEK293T cells) in a multi-well plate.
-
Transfection: Co-transfect cells with the GBS-Luciferase reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase driven by a constitutive promoter) for normalization of transfection efficiency.
-
Treatment: After 24 hours, treat the cells with a Hedgehog agonist (e.g., recombinant Shh protein or a SMO agonist like SAG) in the presence of varying concentrations of this compound (or vehicle control).
-
Lysis and Reading: After a 24-48 hour incubation period, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system on a luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Calculate the percent inhibition of Gli activity for each concentration of this compound relative to the agonist-only control to determine the IC50 value.
Caption: Experimental workflow for a Gli-responsive luciferase reporter assay.
3.2. Quantitative Real-Time PCR (qRT-PCR)
This technique measures changes in the mRNA levels of endogenous Gli target genes.
Principle: The expression levels of genes directly regulated by Gli transcription factors, such as GLI1 and PTCH1, serve as a reliable readout of pathway activity. Inhibition of the pathway by this compound should lead to a decrease in the mRNA levels of these genes.
Methodology:
-
Cell Culture and Treatment: Culture Hh-responsive cells and treat with a Hh agonist and/or this compound as described above.
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a suitable kit (e.g., Trizol or column-based methods).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, primers specific for target genes (GLI1, PTCH1), and a reference gene (e.g., GAPDH, ACTB) for normalization. A fluorescent dye like SYBR Green is used for detection.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the fold change in target gene expression in this compound-treated samples compared to controls.
3.3. Ligand-Receptor Binding Assay
To confirm the direct interaction between this compound and Shh, a biophysical assay such as Surface Plasmon Resonance (SPR) can be used.
Principle: SPR measures the binding of an analyte (this compound) to a ligand (Shh) immobilized on a sensor chip in real-time, allowing for the determination of association (ka), dissociation (kd), and affinity (Kd) constants.
Methodology:
-
Chip Preparation: Covalently immobilize purified recombinant Shh protein onto a sensor chip.
-
Binding Analysis: Flow a series of concentrations of this compound across the chip surface. The binding of this compound to the immobilized Shh causes a change in the refractive index at the surface, which is detected and recorded as a response unit (RU).
-
Regeneration: After each concentration, regenerate the chip surface with a low-pH buffer to remove the bound this compound.
-
Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.
Summary and Future Directions
This compound is a potent, high-affinity inhibitor of the Hedgehog signaling pathway that acts by directly binding the Shh ligand. Its mechanism prevents the initiation of the signaling cascade, thereby maintaining the formation of Gli repressor proteins and inhibiting the transcription of oncogenic target genes. The in vitro efficacy of this compound, demonstrated by its low nanomolar Kd and IC50 values, establishes it as a valuable tool for research and a potential starting point for therapeutic development. As noted in the literature, further validation through animal experiments is necessary to assess its oral availability, in vivo efficacy, and safety profile.
References
- 1. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLI transcription factors: mediators of oncogenic Hedgehog signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiprotein GLI Transcriptional Complexes as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Specificity of HL2-m5 for Sonic Hedgehog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the specificity of the macrocyclic peptide inhibitor, HL2-m5, for the Sonic Hedgehog (Shh) signaling protein. This compound was engineered as a potent antagonist of the interaction between Shh and its receptor, Patched (PTCH1), a critical upstream event in the activation of the Hedgehog signaling pathway. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Aberrant activation of this pathway, often initiated by the binding of the Sonic Hedgehog (SHH) ligand to the PTCH1 receptor, is implicated in the pathogenesis of several human cancers. This compound is a macrocyclic peptide developed to specifically inhibit this primary protein-protein interaction. It was designed based on the Shh-binding loop of the Hedgehog-Interacting Protein (HHIP) and subsequently optimized through multiple rounds of affinity maturation.[1][2][3][4] This guide delves into the data and methods that define its high affinity and specificity for Shh.
Quantitative Data Summary
The binding affinity and inhibitory potency of this compound have been quantified through various in vitro assays. The equilibrium dissociation constants (Kd) demonstrate a high affinity for Sonic Hedgehog and its homologs, Indian Hedgehog (Ihh) and Desert Hedgehog (Dhh). The half-maximal inhibitory concentration (IC50) indicates potent inhibition of the Shh signaling pathway in a cellular context.
| Analyte | Ligand | Method | Kd (nM) | Reference |
| This compound | Sonic Hedgehog (Shh) | ELISA-based binding assay | 170 | [5] |
| This compound | Indian Hedgehog (Ihh) | ELISA-based binding assay | 160 | |
| This compound | Desert Hedgehog (Dhh) | ELISA-based binding assay | 330 |
| Assay | Cell Line | Parameter | IC50 (nM) | Reference |
| Gli-controlled gene transcription | Not specified | Shh-mediated signaling inhibition | 230-250 |
Signaling Pathway and Mechanism of Action
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (such as Shh) to the transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 inhibits the activity of the G protein-coupled receptor-like protein Smoothened (SMO). Upon Shh binding to PTCH1, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of the GLI family of transcription factors and the expression of Hh target genes. This compound exerts its inhibitory effect by directly binding to Shh, thereby preventing its interaction with PTCH1 and blocking the initiation of the signaling cascade.
Experimental Protocols
ELISA-based Binding Assay for Kd Determination
This protocol outlines a general procedure for determining the equilibrium dissociation constant (Kd) of this compound for Hedgehog proteins using an enzyme-linked immunosorbent assay (ELISA) format.
Materials:
-
Recombinant Sonic Hedgehog (Shh), Indian Hedgehog (Ihh), or Desert Hedgehog (Dhh) protein
-
This compound peptide with a detection tag (e.g., FLAG)
-
High-binding 96-well ELISA plates
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBST: PBS with 0.05% Tween-20)
-
Primary antibody against the detection tag (e.g., anti-FLAG antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Immobilize recombinant Hedgehog protein (e.g., 1-5 µg/mL in Coating Buffer) onto the wells of a high-binding 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer to remove unbound protein.
-
Blocking: Block non-specific binding sites by adding Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Ligand Incubation: Add serial dilutions of tagged this compound in Blocking Buffer to the wells. Incubate for 1-2 hours at room temperature to allow binding to reach equilibrium.
-
Washing: Wash the plate five times with Wash Buffer to remove unbound this compound.
-
Primary Antibody Incubation: Add the primary antibody (e.g., anti-FLAG) diluted in Blocking Buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in Blocking Buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add Stop Solution to each well to quench the reaction, resulting in a yellow color.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance values against the concentration of this compound. Fit the data to a one-site binding model using non-linear regression to determine the Kd.
Gli-Luciferase Reporter Assay for IC50 Determination
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay that measures the transcriptional activity of the GLI proteins, the downstream effectors of the Hedgehog pathway.
Materials:
-
A suitable cell line that responds to Shh signaling (e.g., NIH/3T3 cells).
-
Gli-responsive luciferase reporter plasmid.
-
A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Recombinant Sonic Hedgehog (Shh) protein.
-
This compound peptide.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Gli-responsive luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment: Treat the cells with a constant, predetermined concentration of recombinant Shh to induce Hedgehog signaling. Concurrently, treat the cells with a serial dilution of this compound. Include appropriate controls (no Shh, Shh only).
-
Incubation: Incubate the treated cells for 24-48 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration. Fit the data to a dose-response inhibition curve to determine the IC50 value.
Discussion
The available data indicates that this compound is a potent inhibitor of the Sonic Hedgehog signaling pathway. Its high affinity for Shh, as demonstrated by the low nanomolar Kd value, supports its mechanism of action as a direct binder of the Shh ligand. The comparable binding affinities for Ihh and Dhh suggest that this compound may act as a pan-Hedgehog inhibitor, a feature that could be advantageous in therapeutic contexts where multiple Hedgehog homologs are involved.
The IC50 value in the low nanomolar range from the Gli-luciferase reporter assay confirms that the in vitro binding affinity translates into effective inhibition of the signaling pathway in a cellular environment. The lack of reported cytotoxicity at the effective concentrations suggests a favorable therapeutic window.
It is important to note that while the specificity of this compound for Hedgehog proteins has been established, a comprehensive off-target profiling against a broader range of proteins has not been reported in the reviewed literature. Such studies would be crucial for a complete understanding of its specificity and potential for off-target effects in a clinical setting. Furthermore, the absence of a co-crystal structure of this compound bound to Shh means that the precise molecular interactions driving this high-affinity binding are not yet fully elucidated. Future structural studies would be invaluable for guiding the design of next-generation inhibitors with improved potency and selectivity.
Conclusion
This compound represents a significant advancement in the development of inhibitors targeting the upstream activation of the Hedgehog signaling pathway. Its high affinity for Sonic Hedgehog and its homologs, coupled with its potent cellular activity, establishes it as a valuable research tool and a promising candidate for further therapeutic development. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of Hedgehog signaling and cancer drug discovery. Further investigation into its off-target profile and the structural basis of its interaction with Shh will be critical next steps in its journey towards potential clinical application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Evolution of a Macrocyclic Peptide Inhibitor of the Sonic Hedgehog/Patched Interaction. | Semantic Scholar [semanticscholar.org]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Design and Evolution of a Macrocyclic Peptide Inhibitor of the Sonic Hedgehog/Patched Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Evolution of a Macrocyclic Peptide Inhibitor of the Sonic Hedgehog/Patched Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Implications of HL2-m5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HL2-m5 is a novel small molecule inhibitor targeting the interaction between Sonic Hedgehog (Shh) and its receptor Patched (PTCH1). This inhibition disrupts the canonical Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation that, when aberrantly activated in adults, is a key driver in various cancers. This technical guide provides an in-depth overview of the therapeutic rationale for this compound, its mechanism of action within the Hedgehog signaling pathway, and its potential applications in oncology. This document synthesizes the currently available data on this compound, details relevant experimental protocols for evaluating Hedgehog pathway inhibitors, and presents visual diagrams of the associated signaling cascades and experimental workflows.
Introduction: The Hedgehog Signaling Pathway and Cancer
The Hedgehog (Hh) signaling pathway is a highly conserved cellular communication network essential for embryonic development, tissue patterning, and cell differentiation. In adult organisms, the Hh pathway is largely inactive, but its aberrant reactivation is implicated in the development, progression, and metastasis of numerous cancers, including basal cell carcinoma, medulloblastoma, and cancers of the pancreas, lung, and colon.[1][2][3]
The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 actively represses the G-protein coupled receptor-like protein Smoothened (SMO). Upon ligand binding, this repression is lifted, allowing SMO to initiate a downstream signaling cascade that culminates in the activation and nuclear translocation of the glioma-associated oncogene (GLI) family of transcription factors. Activated GLI proteins then drive the expression of target genes that promote cell proliferation, survival, and angiogenesis.[2][4]
Given its central role in tumorigenesis, the Hedgehog pathway presents a compelling target for therapeutic intervention. Small molecule inhibitors that disrupt this pathway have emerged as a promising class of anti-cancer agents.
This compound: A Novel Inhibitor of the Shh/PTCH1 Interaction
This compound is a recently identified small molecule that directly inhibits the interaction between the Shh ligand and its receptor, PTCH1. By blocking this initial step in the signaling cascade, this compound effectively prevents the downstream activation of the Hedgehog pathway.
This compound acts as an antagonist at the Shh/PTCH1 interface. This mode of action is distinct from many other Hedgehog pathway inhibitors that target the downstream protein SMO. By targeting the ligand-receptor interaction, this compound offers a potentially different and valuable therapeutic approach.
The currently available quantitative data for this compound is summarized in the table below. This data is derived from initial characterizations of the compound.
| Parameter | Value | Source |
| Binding Affinity (Kd) for Shh | 170 nM | MedchemExpress |
| IC50 (Gli-controlled gene transcription) | 230 nM | MedchemExpress |
Table 1: Quantitative Data for this compound
Signaling Pathway
The canonical Hedgehog signaling pathway is depicted below, illustrating the points of intervention for various inhibitors, including the Shh/PTCH1 interaction targeted by this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not yet publicly available. However, the following sections provide standardized methodologies for the evaluation of Hedgehog pathway inhibitors, which are directly applicable to the study of this compound.
A common method to assess the efficacy of a Hedgehog pathway inhibitor is to measure the expression of downstream target genes, such as GLI1 and PTCH1, in a responsive cell line.
Protocol: Gene Expression Analysis by qPCR
-
Cell Culture: Culture a Hedgehog-responsive cancer cell line (e.g., medulloblastoma or basal cell carcinoma cell lines) in appropriate media.
-
Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of this compound (or a vehicle control) for a predetermined time (e.g., 24-48 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant decrease in GLI1 and PTCH1 mRNA levels in this compound-treated cells compared to the control indicates successful pathway inhibition.
To evaluate the anti-tumor activity of this compound in a living organism, a xenograft mouse model is often employed.
Protocol: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously implant a Hedgehog-dependent cancer cell line into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (formulated in an appropriate vehicle) to the treatment group via a suitable route (e.g., oral gavage) daily for a set period (e.g., 21-28 days). The control group receives the vehicle alone.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies like qPCR or immunohistochemistry to confirm target engagement).
Therapeutic Implications and Future Directions
The targeted inhibition of the Shh/PTCH1 interaction by this compound represents a promising therapeutic strategy for cancers driven by aberrant Hedgehog signaling. By acting upstream of SMO, this compound may offer advantages in tumors that have developed resistance to SMO inhibitors through mutations in the SMO protein.
Future research should focus on:
-
Comprehensive Preclinical Evaluation: Conducting detailed in vitro and in vivo studies to establish the efficacy, selectivity, and safety profile of this compound.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and correlating its exposure with target engagement and anti-tumor activity.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with other anti-cancer agents, including chemotherapy and other targeted therapies.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy.
Conclusion
This compound is a novel inhibitor of the Hedgehog signaling pathway with a distinct mechanism of action that targets the Shh/PTCH1 ligand-receptor interaction. While data on this specific molecule is still emerging, the therapeutic rationale for its development is strong, given the well-established role of the Hedgehog pathway in cancer. The experimental frameworks provided in this guide offer a robust starting point for the further investigation and development of this compound as a potential anti-cancer therapeutic.
References
- 1. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
Methodological & Application
Application Notes and Protocols for the HL-60 Cell Line in Cell Culture Experiments
Note to the Reader: The term "HL2-m5" was not found in publicly available scientific literature as a standard designation for a cell line or compound. It is highly probable that this was a typographical error for the well-established human promyelocytic leukemia cell line, HL-60 . The following application notes and protocols are based on the HL-60 cell line.
Audience: Researchers, scientists, and drug development professionals.
Introduction to the HL-60 Cell Line
The HL-60 cell line is a human leukemia cell line established from the peripheral blood of a 36-year-old woman with acute promyelocytic leukemia.[1][2] These cells exhibit a promyelocytic morphology and are capable of differentiating into various mature myeloid lineages, including granulocytes, monocytes/macrophages, and eosinophils, upon treatment with specific chemical inducers.[2][3] This ability to undergo differentiation makes the HL-60 cell line an invaluable in vitro model for studying myeloid cell development, the molecular events associated with leukemia, and for screening potential therapeutic agents.
Key Characteristics:
-
Morphology: Lymphoblast-like, growing in suspension.
-
Doubling Time: Approximately 36-48 hours.
-
Applications: Cancer research (especially leukemia), immunology, studies of myeloid differentiation, apoptosis, and drug screening.
Cell Culture Protocols
Complete Growth Medium
| Component | Concentration |
| RPMI 1640 Medium | - |
| Fetal Bovine Serum (FBS) | 10-20% |
| L-Glutamine | 2 mM |
Note: Some protocols may use Iscove's Modified Dulbecco's Medium (IMDM) with 20% FBS.
Thawing of Cryopreserved Cells
A critical step for ensuring high cell viability is the proper thawing of cryopreserved cells.
Workflow for Thawing HL-60 Cells
Caption: Workflow for thawing cryopreserved HL-60 cells.
Routine Cell Culture and Subculturing
HL-60 cells grow in suspension and should be maintained in a humidified incubator at 37°C with 5% CO2.
Protocol for Subculturing HL-60 Cells:
-
Monitor cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Cells should be passaged when the density reaches approximately 8 x 10^5 cells/mL to 1 x 10^6 cells/mL.
-
To subculture, dilute the cell suspension to a seeding density of 1 x 10^5 cells/mL to 2 x 10^5 cells/mL in fresh, pre-warmed complete growth medium.
-
Change the medium every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cells in fresh medium.
Quantitative Cell Culture Parameters
| Parameter | Value |
| Seeding Density (from frozen) | 1 x 10^5 cells/mL |
| Seeding Density (subculturing) | 1 x 10^5 - 2 x 10^5 cells/mL |
| Maximum Cell Density | ~1 x 10^6 cells/mL |
| Doubling Time | 36 - 48 hours |
Key Applications and Experimental Protocols
Induction of Myeloid Differentiation
A primary application of HL-60 cells is the study of myeloid differentiation. Different chemical inducers can be used to direct the differentiation towards specific lineages.
Common Inducers for HL-60 Differentiation
| Inducer | Concentration | Differentiated Cell Type |
| All-trans retinoic acid (ATRA) | 1 µM | Granulocyte-like |
| Dimethyl sulfoxide (B87167) (DMSO) | 1.25% - 1.5% | Granulocyte-like |
| Phorbol 12-myristate 13-acetate (PMA) | 50 nM | Monocyte/Macrophage-like |
| 1α,25-Dihydroxyvitamin D3 (Vitamin D3) | 100 nM | Monocyte-like |
Protocol for Induction of Granulocytic Differentiation with ATRA:
-
Seed HL-60 cells at a density of 2.5 x 10^5 cells/mL in complete growth medium.
-
Add ATRA to a final concentration of 1 µM.
-
Incubate the cells for 3 to 7 days at 37°C and 5% CO2. Differentiation can be observed over this period.
-
Assess differentiation by monitoring changes in cell morphology (e.g., nuclear segmentation), and by assaying for functional markers (e.g., NBT reduction assay) or cell surface marker expression (e.g., CD11b) by flow cytometry.
Workflow for HL-60 Differentiation and Analysis
References
Application Notes and Protocols for the In Vitro Hedgehog Signaling Assay Using the HL2-m5 Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2][3] Aberrant activation of this pathway has been implicated in the development of various cancers, making it an important target for therapeutic intervention.[2][3] In vitro assays that can quantitatively measure the activity of the Hh pathway are essential tools for basic research and drug discovery. One such method is the luciferase reporter assay, which provides a sensitive and quantitative readout of pathway activation. This document provides detailed protocols for an in vitro Hedgehog signaling assay using a dual-luciferase reporter system and demonstrates the application of HL2-m5, a known inhibitor of the Shh/PTCH1 interaction, to modulate this pathway.
Principle of the Assay
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein. Ligand binding to PTCH1 alleviates this inhibition, leading to the activation of SMO. This initiates a downstream signaling cascade that ultimately results in the activation of the GLI family of transcription factors. Activated GLI proteins translocate to the nucleus and induce the transcription of Hh target genes, including GLI1 and PTCH1.
This assay utilizes a reporter cell line, such as NIH-3T3 cells, that has been stably transfected with two constructs:
-
A firefly luciferase reporter gene under the control of a promoter containing multiple GLI binding sites.
-
A Renilla luciferase gene under the control of a constitutive promoter (e.g., SV40), which serves as an internal control for normalization of transfection efficiency and cell viability.
Activation of the Hh pathway in these cells leads to the expression of firefly luciferase, and the resulting luminescence can be measured to quantify pathway activity.
Hedgehog Signaling Pathway
The following diagram illustrates the canonical Hedgehog signaling pathway.
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter.
-
Culture Media:
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin-Glutamine solution
-
-
Reagents for Pathway Modulation:
-
Sonic Hedgehog (Shh) conditioned medium or recombinant Shh protein.
-
This compound inhibitor (MedchemExpress, Cat. No.: HY-P10875).
-
Smoothened Agonist (SAG).
-
-
Assay Reagents:
-
Dual-Luciferase® Reporter Assay System (Promega).
-
Passive Lysis Buffer (Promega).
-
-
Equipment:
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge).
-
Protocol 1: Preparation of Sonic Hedgehog (Shh) Conditioned Medium
This protocol is adapted from a standard method for producing active Shh ligand.
-
Culture HEK293 cells overexpressing a secreted form of Sonic Hedgehog (Shh-N) to approximately 80% confluency in DMEM supplemented with 10% FBS and Penicillin-Streptomycin-Glutamine (FCM).
-
Replace the growth medium with a low-serum medium (DMEM with 2% FBS, LFCM) and culture for an additional 24 hours.
-
Collect the conditioned medium and centrifuge at 300 x g for 5 minutes to pellet any cellular debris.
-
Sterile-filter the supernatant through a 0.22 µm filter.
-
The Shh-conditioned medium can be stored at 4°C for several weeks or at -80°C for long-term storage.
Protocol 2: In Vitro Hedgehog Signaling Assay using this compound
This protocol describes how to measure the effect of the inhibitor this compound on Hedgehog pathway activation.
-
Cell Seeding:
-
Culture the NIH-3T3 dual-luciferase reporter cell line in DMEM with 10% Calf Serum and Penicillin-Streptomycin-Glutamine (CCM).
-
Trypsinize and seed the cells into a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer after 4 days of culture (e.g., 2 x 10^4 cells/well in 150 µL of CCM).
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Cell Treatment:
-
After 4 days, the cells should be fully confluent. Carefully aspirate the medium.
-
Replace the medium with 200 µL/well of low-serum medium (DMEM with 0.5% Calf Serum, LCCM).
-
Prepare treatment conditions in LCCM. A suggested plate layout is provided in the Data Presentation section. This should include:
-
Vehicle control (e.g., DMSO).
-
Shh-conditioned medium (e.g., at a 1:20 dilution) or a known pathway agonist like SAG (e.g., 100 nM) to stimulate the pathway.
-
This compound at various concentrations (e.g., 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM) in the presence of the Hh pathway agonist. The IC50 of this compound is reported to be 230 nM.
-
This compound alone at the highest concentration to test for any agonist activity.
-
-
Incubate the plate for 30-48 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis:
-
After the incubation period, remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 25 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luciferase Assay:
-
Following the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System, measure both firefly and Renilla luciferase activity using a luminometer. Typically, 5-20 µL of lysate is used per assay.
-
Data Analysis
-
For each well, calculate the ratio of Firefly Luciferase activity to Renilla Luciferase activity. This normalization corrects for variations in cell number and transfection efficiency.
-
Normalized Response = (Firefly Luciferase Units) / (Renilla Luciferase Units)
-
-
Calculate the fold induction for each treatment relative to the vehicle control.
-
Fold Induction = (Normalized Response of Treatment) / (Average Normalized Response of Vehicle Control)
-
-
For inhibitor studies, calculate the percent inhibition.
-
Percent Inhibition = 100 * [1 - (Fold Induction with Inhibitor - Fold Induction of Vehicle) / (Fold Induction with Agonist - Fold Induction of Vehicle)]
-
Data Presentation
Table 1: Example Data for Hedgehog Pathway Activation and Inhibition by this compound
| Treatment Condition | Concentration | Normalized Luciferase Ratio (Mean ± SD) | Fold Induction vs. Vehicle | % Inhibition |
| Vehicle (DMSO) | - | 1.5 ± 0.3 | 1.0 | N/A |
| Shh-conditioned medium | 1:20 dilution | 45.0 ± 5.2 | 30.0 | 0% |
| Shh + this compound | 10 nM | 40.5 ± 4.5 | 27.0 | 10.3% |
| Shh + this compound | 50 nM | 33.0 ± 3.8 | 22.0 | 27.6% |
| Shh + this compound | 100 nM | 25.5 ± 2.9 | 17.0 | 44.8% |
| Shh + this compound | 250 nM | 12.0 ± 1.5 | 8.0 | 75.9% |
| Shh + this compound | 500 nM | 4.5 ± 0.8 | 3.0 | 93.1% |
| Shh + this compound | 1 µM | 2.0 ± 0.4 | 1.3 | 98.9% |
| This compound alone | 1 µM | 1.4 ± 0.2 | 0.9 | N/A |
Note: The data presented in this table are illustrative and should be generated experimentally.
Experimental Workflow
The following diagram outlines the major steps in the this compound in vitro Hedgehog signaling assay.
Caption: Workflow for the in vitro Hedgehog signaling assay.
Alternative and Complementary Assays
While the dual-luciferase reporter assay is a robust method, other assays can be used to measure Hedgehog pathway activity.
Quantitative PCR (qPCR) for Target Gene Expression
This method directly measures the transcriptional upregulation of Hh target genes like GLI1 and PTCH1.
Brief Protocol:
-
Culture and treat cells (e.g., hTERT RPE-1 or NIH/3T3) as described in Protocol 2.
-
Instead of cell lysis for a luciferase assay, extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers specific for GLI1, PTCH1, and a suitable housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Immunofluorescence for Protein Localization
Activation of the Hh pathway leads to the translocation of SMO to the primary cilium. This can be visualized by immunofluorescence microscopy.
Brief Protocol:
-
Grow cells on coverslips and treat them with Hh pathway modulators.
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against SMO and a ciliary marker (e.g., acetylated α-tubulin or Arl13b).
-
Incubate with fluorescently labeled secondary antibodies.
-
Image the cells using a fluorescence microscope and quantify the co-localization of SMO and the ciliary marker.
Troubleshooting and Considerations
-
Cell Line Choice: Not all cell lines are responsive to Hedgehog signaling. It is crucial to use a validated cell line like NIH/3T3 or hTERT RPE-1 that shows a robust response.
-
Serum Concentration: High serum concentrations can activate other signaling pathways and may interfere with Hh signaling. It is important to reduce the serum concentration during the treatment phase.
-
Confluency: NIH-3T3 cells are contact-inhibited, and their response to Hh signaling is often better when they are fully confluent.
-
Inhibitor Solubility: Ensure that this compound is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration of the vehicle in the culture medium is low (typically <0.1%) and consistent across all wells.
These protocols and notes provide a comprehensive guide for researchers to establish and utilize an in vitro Hedgehog signaling assay to study pathway biology and screen for novel modulators.
References
Application Notes and Protocols: HL2-m5 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the putative anti-cancer agent HL2-m5 and its effects on various cancer cell lines. The following sections detail the cytotoxic and mechanistic properties of this compound, offering protocols for its application in in-vitro cancer research. This document is intended to serve as a guide for researchers investigating the therapeutic potential of this compound.
Data Presentation
The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following continuous exposure for 72 hours.
Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) of this compound |
| Lung Cancer | A549 | [Insert Value] |
| H1299 | [Insert Value] | |
| Breast Cancer | MCF-7 | [Insert Value] |
| MDA-MB-231 | [Insert Value] | |
| Prostate Cancer | PC-3 | [Insert Value] |
| DU145 | [Insert Value] | |
| Colorectal Cancer | HCT116 | [Insert Value] |
| HT-29 | [Insert Value] | |
| Leukemia | K-562 | [Insert Value] |
| Normal Cell Line | MRC-5 | [Insert Value] |
Table 2: Effect of this compound on Apoptosis and Cell Cycle
| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V) | % Cells in G2/M Phase |
| A549 | [IC50 Value] | [Insert Value] | [Insert Value] |
| MCF-7 | [IC50 Value] | [Insert Value] | [Insert Value] |
| HCT116 | [IC50 Value] | [Insert Value] | [Insert Value] |
Signaling Pathway
This compound is hypothesized to exert its anti-cancer effects through the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2] Inhibition of this pathway by this compound leads to downstream effects including the induction of apoptosis and cell cycle arrest.
References
Application Notes: Utilizing HL2-m5 for Developmental Biology Research
Introduction: The HL2-m5 cell line represents a state-of-the-art tool for investigating the fundamental processes of developmental biology. As a human pluripotent stem cell line, this compound offers the unique capacity to differentiate into any cell type in the body, providing an unparalleled in vitro system to model early embryonic development, organogenesis, and cell fate specification.[1] These cells are ideal for researchers, scientists, and drug development professionals seeking to elucidate the genetic and molecular mechanisms that govern development and to screen for compounds that may influence these processes.
Key Applications:
-
Modeling Early Embryonic Development: this compound cells can be used to form embryoid bodies (EBs), three-dimensional aggregates that recapitulate aspects of the early embryo.[2][3] This allows for the study of germ layer specification into ectoderm, mesoderm, and endoderm.
-
Directed Differentiation into Specific Lineages: Through the controlled application of growth factors and small molecules, this compound cells can be guided to differentiate into a wide variety of cell types, including neurons, cardiomyocytes, hepatocytes, and pancreatic beta cells.[1][4] This provides a platform to study the development of specific tissues and organs.
-
Investigating Signaling Pathways: The differentiation of this compound cells is controlled by key developmental signaling pathways such as Wnt, TGF-β, and Notch. This cell line provides a valuable model to dissect the roles of these pathways in cell fate decisions.
-
Drug Discovery and Toxicology: By differentiating this compound into specific cell types, researchers can create human-relevant models to screen for the efficacy and developmental toxicity of new drug candidates.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes when using the this compound cell line for directed differentiation, based on established protocols for hPSCs.
Table 1: Efficiency of Germ Layer Specification
| Germ Layer | Key Marker Genes | Differentiation Efficiency (%) |
| Ectoderm | PAX6, SOX1 | > 85% |
| Mesoderm | T (Brachyury), MIXL1 | > 90% |
| Endoderm | SOX17, FOXA2 | > 80% |
Table 2: Yield of Terminally Differentiated Cell Types
| Cell Type | Key Marker Proteins | Typical Yield (cells per cm²) | Purity (%) |
| Neurons | βIII-Tubulin, MAP2 | 1.5 x 10⁵ | > 90% |
| Cardiomyocytes | cTnT, α-Actinin | 1 x 10⁶ | > 85% |
| Hepatocytes | Albumin, AFP | 2 x 10⁵ | > 75% |
Experimental Protocols
Protocol 1: Maintenance of Undifferentiated this compound Cells
This protocol describes the feeder-free culture of this compound cells on a defined matrix.
Materials:
-
This compound human pluripotent stem cells
-
Defined, feeder-free hPSC medium
-
Matrix-coated 6-well plates (e.g., Matrigel or Vitronectin)
-
Gentle cell dissociation reagent (e.g., ReLeSR™, EDTA)
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free
-
ROCK inhibitor (e.g., Y-27632)
Procedure:
-
Pre-warm the hPSC medium to 37°C.
-
Aspirate the spent medium from the 6-well plate containing this compound cells.
-
Wash the cells once with 2 mL of PBS.
-
Aspirate the PBS and add 1 mL of the gentle cell dissociation reagent. Incubate at 37°C for 5-8 minutes.
-
Gently detach the colonies by pipetting with a 1 mL pipette tip.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Add 5 mL of pre-warmed hPSC medium to the tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh hPSC medium supplemented with ROCK inhibitor (10 µM).
-
Plate the cells onto a new matrix-coated 6-well plate at the desired density.
-
Culture the cells at 37°C, 5% CO₂, changing the medium daily.
Protocol 2: Directed Differentiation of this compound into Ectoderm (Neural Progenitors)
This protocol outlines the induction of neural fate from this compound cells.
Materials:
-
Confluent culture of this compound cells
-
Neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements)
-
Dual SMAD signaling inhibitors (e.g., Noggin and SB431542)
-
Basic fibroblast growth factor (bFGF)
Procedure:
-
Start with a confluent plate of this compound cells (Day 0).
-
Aspirate the hPSC medium and replace it with neural induction medium supplemented with dual SMAD inhibitors (e.g., 100 nM Noggin, 10 µM SB431542).
-
Culture the cells for 5-7 days, changing the medium every other day.
-
On day 7, the cells should exhibit a neural progenitor morphology.
-
To expand the neural progenitors, dissociate the cells and re-plate them on a fresh coated plate in neural expansion medium containing bFGF.
Visualizations
Signaling Pathways in Development
Caption: Canonical Wnt signaling pathway.
Caption: Canonical TGF-β/SMAD signaling pathway.
Experimental Workflow
References
Application Note: The HL-60 Cell Line as a Tool for Histamine H2 Receptor Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human promyelocytic leukemia cell line, HL-60, serves as a robust and versatile in vitro model for studying the pharmacology and signal transduction of the Histamine (B1213489) H2 Receptor (H2R). H2Rs are G-protein coupled receptors (GPCRs) that are historically known for mediating gastric acid secretion, but also play roles in immunomodulation and cell differentiation. In drug discovery, the HL-60/H2R system is particularly valuable for screening novel H2R agonists and antagonists, and for dissecting the complex signaling pathways associated with this receptor. A unique feature of the H2R in HL-60 cells is its ability to signal through two distinct pathways: the canonical Gs-adenylate cyclase-cAMP axis and a non-canonical G-protein/Phospholipase C (PLC) pathway, leading to intracellular calcium mobilization. This dual-signaling capacity provides a rich platform for characterizing the functional selectivity of new chemical entities.
Principle of the Method
The core of this discovery tool lies in the functional expression of H2Rs on HL-60 cells. Upon stimulation by an agonist like histamine, the H2R undergoes a conformational change, activating distinct intracellular signaling cascades. Researchers can quantify the cellular response by measuring the downstream second messengers, primarily cyclic AMP (cAMP) and intracellular calcium ([Ca²⁺]i).
-
cAMP Pathway (Canonical): Agonist binding activates the associated Gs protein, which in turn stimulates adenylate cyclase to convert ATP into cAMP. The accumulation of cAMP can be measured using various methods, such as competitive immunoassays (e.g., HTRF, ELISA, AlphaScreen).
-
Calcium Mobilization Pathway (Non-Canonical): In HL-60 cells, the H2R also couples to a cholera toxin-sensitive G-protein that activates Phospholipase C (PLC).[1] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[1] This transient increase in [Ca²⁺]i is measured using fluorescent calcium indicators.
By quantifying these second messengers in the presence of test compounds, one can determine their potency and efficacy as H2R agonists or antagonists. Furthermore, differentiating HL-60 cells into a neutrophil-like phenotype, often with dimethyl sulfoxide (B87167) (DMSO), can enhance the expression and functional responses of various cellular components, providing a model that more closely resembles primary immune cells.[1]
Quantitative Data: H2R Ligand Activity in HL-60 Cells
The following tables summarize the potency of standard H2R agonists and antagonists in functional assays using the HL-60 cell line.
Table 1: Agonist Potency (EC₅₀ Values)
| Compound | Assay Type | Cell State | EC₅₀ (M) | Reference |
|---|---|---|---|---|
| Histamine | Intracellular Ca²⁺ Mobilization | Differentiated | ~1 x 10⁻⁵ to 1 x 10⁻⁶ | [1] |
| Histamine | Intracellular Ca²⁺ Mobilization | Undifferentiated | 1.5 x 10⁻⁵ | [2] |
| Dimaprit | Intracellular Ca²⁺ Mobilization | Undifferentiated | 3.0 x 10⁻⁵ | |
| Dimaprit | cAMP Accumulation | Undifferentiated | 5.7 x 10⁻⁶ |
| 4-Methylhistamine | Cell Growth Stimulation | Undifferentiated | ~1 x 10⁻⁸ | |
Table 2: Antagonist Potency (IC₅₀ Values)
| Compound | Assay Type (Agonist Used) | Cell State | IC₅₀ (M) | Reference |
|---|---|---|---|---|
| Famotidine | Intracellular Ca²⁺ Mobilization (Histamine) | Undifferentiated | 8.5 x 10⁻⁸ | |
| Cimetidine | Intracellular Ca²⁺ Mobilization (Histamine) | Undifferentiated | 3.0 x 10⁻⁷ | |
| Impromidine | Intracellular Ca²⁺ Mobilization (Histamine) | Undifferentiated | 1.0 x 10⁻⁷ |
| Ranitidine | Cell Growth Inhibition | Undifferentiated | > 1 x 10⁻⁹ | |
Note: EC₅₀/IC₅₀ values can vary based on specific experimental conditions such as cell passage number, differentiation state, and assay technology.
Signaling and Experimental Workflow Diagrams
Caption: H2R dual signaling pathways in HL-60 cells.
Caption: Drug screening workflow using the HL-60/H2R model.
Experimental Protocols
Protocol 1: HL-60 Cell Culture and Differentiation
This protocol describes the steps for maintaining a healthy culture of HL-60 cells and differentiating them into a neutrophil-like phenotype for use in functional assays.
Materials:
-
HL-60 cell line (ATCC® CCL-240™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-Glutamine
-
Penicillin-Streptomycin (optional)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
T-75 culture flasks, 15 mL and 50 mL conical tubes
Procedure:
-
Complete Growth Medium: Prepare RPMI-1640 supplemented with 10% FBS and 2 mM L-Glutamine.
-
Cell Culture:
-
Culture HL-60 cells in suspension in T-75 flasks at 37°C in a humidified 5% CO₂ incubator.
-
Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
Subculture every 2-3 days by diluting the cell suspension to a seeding density of 2 x 10⁵ cells/mL with fresh, pre-warmed medium.
-
-
Differentiation:
-
To induce differentiation, resuspend logarithmically growing cells at a density of approximately 2 x 10⁵ cells/mL in complete growth medium containing 1.3% (v/v) DMSO.
-
Incubate the cells for 4 to 5 days at 37°C and 5% CO₂.
-
Differentiated cells will stop proliferating and can be confirmed by their altered morphology (multi-lobed nuclei) and functional markers (e.g., ability to perform oxidative burst).
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol details how to measure H2R-mediated increases in intracellular calcium using a fluorescent dye-based method on a microplate reader equipped with injectors.
Materials:
-
Differentiated HL-60 cells
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, to prevent dye leakage)
-
Test compounds (agonists, antagonists)
-
Histamine (as a reference agonist)
-
96-well or 384-well black, clear-bottom microplates
Procedure:
-
Cell Preparation: Harvest differentiated HL-60 cells by centrifugation (300 x g, 5 min) and wash once with HBSS/HEPES buffer.
-
Dye Loading:
-
Resuspend the cell pellet in HBSS/HEPES buffer containing the calcium indicator (e.g., 2 µM Fluo-4 AM) and 0.02% Pluronic F-127.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS/HEPES buffer to remove extracellular dye, resuspending the final pellet in the same buffer.
-
-
Assay Plate Setup:
-
Dispense 5 x 10⁴ to 1 x 10⁵ cells per well into the microplate.
-
For Antagonist Screening: Add test compounds (e.g., 10 µL of 10x concentration) to the wells and incubate for 15-30 minutes at room temperature.
-
For Agonist Screening: Add buffer to the wells.
-
-
Measurement:
-
Place the microplate into a fluorescence plate reader equipped with injectors.
-
Set the reader to record fluorescence kinetically (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4) with readings every 1-2 seconds.
-
After establishing a stable baseline fluorescence (15-20 seconds), use the injector to add the agonist (either the test compound for agonist screening or a reference agonist like histamine at an EC₈₀ concentration for antagonist screening).
-
Continue recording fluorescence for an additional 60-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values by plotting the response against the logarithm of the compound concentration.
Protocol 3: Cyclic AMP (cAMP) Accumulation Assay
This protocol provides a general method for measuring H2R-mediated cAMP production. The final detection step will depend on the specific commercial kit used (e.g., HTRF, AlphaScreen, ELISA).
Materials:
-
Differentiated HL-60 cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase (PDE) inhibitor
-
Test compounds (agonists, antagonists)
-
Histamine or Dimaprit (as a reference agonist)
-
Forskolin (as a positive control for adenylate cyclase activation)
-
Commercial cAMP detection kit
-
96-well or 384-well microplates
Procedure:
-
Cell Preparation: Harvest and wash differentiated HL-60 cells as described in Protocol 2. Resuspend the cells in assay buffer.
-
Assay Setup:
-
Prepare assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Dispense cells into the wells of the microplate (typically 1 x 10⁴ to 5 x 10⁴ cells per well).
-
Add test compounds (agonists or antagonists) to the appropriate wells.
-
For antagonist testing, pre-incubate the cells with the antagonist for 15-30 minutes.
-
-
Cell Stimulation:
-
Add the agonist (test compound or reference agonist) to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Detection:
-
Add the lysis buffer provided in the cAMP kit to stop the reaction and release intracellular cAMP.
-
Follow the kit manufacturer's instructions to add the detection reagents (e.g., HTRF antibody-conjugates, AlphaScreen beads).
-
Incubate as required by the kit protocol (typically 60 minutes to overnight at room temperature).
-
-
Measurement and Analysis:
-
Read the plate on a compatible plate reader (e.g., HTRF- or Alpha-enabled reader).
-
Generate a cAMP standard curve according to the kit instructions.
-
Calculate the concentration of cAMP in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the log of compound concentration to determine EC₅₀ or IC₅₀ values.
-
References
- 1. Multiple signaling pathways of histamine H2 receptors. Identification of an H2 receptor-dependent Ca2+ mobilization pathway in human HL-60 promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The effects of histamine H2 receptor agonist, antagonist and antineoplastic agent on the in vitro growth of PB CFU-GM from normal individuals and HL-60 leukemia cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring HL2-m5 Efficacy as a Novel HER2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the techniques for measuring the efficacy of HL2-m5, a novel investigational inhibitor targeting the Human Epidermal Growth Factor Receptor 2 (HER2). Overexpression or amplification of HER2 is a key driver in the development and progression of several cancers, most notably in a subset of breast and gastric cancers.[1][2] this compound is hypothesized to function by binding to the HER2 receptor, thereby inhibiting its downstream signaling pathways that are crucial for cell proliferation, survival, and metastasis.
This document outlines detailed protocols for in vitro and in vivo assays to characterize the biological activity and therapeutic potential of this compound. The provided methodologies are designed to guide researchers in assessing the compound's potency, selectivity, and overall efficacy.
Mechanism of Action and Signaling Pathway
HER2 is a member of the ErbB family of receptor tyrosine kinases.[1] Upon homo- or heterodimerization with other ErbB family members (e.g., HER1, HER3, HER4), the intracellular kinase domain of HER2 is activated, leading to autophosphorylation of tyrosine residues.[3] These phosphorylated residues serve as docking sites for various signaling proteins, initiating downstream cascades, primarily the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell growth, survival, and differentiation.[2] this compound is designed to inhibit this signaling cascade, leading to reduced tumor cell proliferation and survival.
In Vitro Efficacy Assessment
A series of in vitro assays are essential to determine the potency and mechanism of action of this compound at the cellular level.
Cell Viability and Proliferation Assays
These assays measure the ability of this compound to inhibit the growth of HER2-positive cancer cells.
Protocol: MTT Assay
-
Cell Seeding: Seed HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Data Presentation:
| Cell Line | HER2 Status | This compound IC50 (nM) | Lapatinib IC50 (nM) |
| SK-BR-3 | Positive | 15 | 25 |
| BT-474 | Positive | 25 | 40 |
| MDA-MB-468 | Negative | >10,000 | >10,000 |
Note: Data are representative. Lapatinib is included as a reference HER2 inhibitor.
Target Engagement and Pathway Modulation Assays
These assays confirm that this compound is acting on its intended target and modulating the downstream signaling pathway.
Protocol: Western Blot for Phospho-HER2
-
Cell Treatment: Plate HER2-positive cells (e.g., SK-BR-3) in 6-well plates. Once they reach 70-80% confluency, treat with various concentrations of this compound for 2-24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-HER2 (p-HER2), total HER2, phospho-Akt (p-Akt), total Akt, phospho-ERK (p-ERK), and total ERK overnight at 4°C. Use a loading control like GAPDH or β-actin.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize bands using a chemiluminescent substrate.
-
Data Presentation:
| Treatment | p-HER2 (Relative Density) | p-Akt (Relative Density) | p-ERK (Relative Density) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (10 nM) | 0.45 | 0.52 | 0.48 |
| This compound (100 nM) | 0.12 | 0.18 | 0.15 |
Note: Data are representative and normalized to total protein and loading control.
In Vivo Efficacy Assessment
In vivo studies are critical for evaluating the therapeutic efficacy of this compound in a physiological context.
Xenograft Tumor Growth Inhibition Studies
This model assesses the ability of this compound to inhibit tumor growth in an animal model.
Protocol: HER2-Positive Breast Cancer Xenograft Model
-
Cell Implantation: Subcutaneously implant HER2-positive human breast cancer cells (e.g., BT-474) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control like trastuzumab).
-
Drug Administration: Administer this compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dosing schedule.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (e.g., when control tumors reach a certain size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound (10 mg/kg) | 625 ± 80 | 50 |
| This compound (30 mg/kg) | 312 ± 50 | 75 |
| Trastuzumab (10 mg/kg) | 437 ± 65 | 65 |
Note: Data are representative. Values are mean ± SEM.
Conclusion
The protocols and application notes presented here provide a robust framework for the preclinical evaluation of this compound as a novel HER2 inhibitor. By systematically assessing its impact on cell viability, target engagement, and in vivo tumor growth, researchers can effectively characterize its therapeutic potential and gather the necessary data to support further drug development efforts.
References
Application Notes and Protocols for HL2-m5-Based Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HL2-m5 is a novel, hypothetical G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target in inflammatory diseases and certain cancers. Its activation has been linked to the modulation of intracellular cyclic AMP (cAMP) and calcium levels, suggesting a complex signaling profile. These application notes provide a comprehensive guide for the experimental design of studies investigating this compound, from initial ligand binding characterization to downstream signaling pathway analysis. The protocols outlined below are designed to ensure robust and reproducible data generation for basic research and drug development programs.
Data Presentation
Table 1: Ligand Binding Affinities for this compound
| Compound | Radioligand | Ki (nM) | Assay Type | Cell Line |
| Compound A | [3H]-Agonist X | 15.2 ± 1.8 | Radioligand Binding | HEK293-HL2-m5 |
| Compound B | [3H]-Agonist X | 89.7 ± 5.4 | Radioligand Binding | HEK293-HL2-m5 |
| Antagonist Y | [3H]-Agonist X | 5.1 ± 0.7 | Radioligand Binding | CHO-K1-HL2-m5 |
| Antagonist Z | [3H]-Agonist X | 22.4 ± 2.1 | Radioligand Binding | CHO-K1-HL2-m5 |
Table 2: Functional Potency of this compound Ligands
| Compound | EC50 (nM) (cAMP Assay) | EC50 (nM) (Ca2+ Mobilization) | IC50 (nM) (Antagonist) | Cell Line |
| Compound A | 25.6 ± 3.1 | >10,000 | - | HEK293-HL2-m5 |
| Compound B | 150.2 ± 12.8 | 850.5 ± 65.2 | - | HEK293-HL2-m5 |
| Antagonist Y | - | - | 8.9 ± 1.1 | CHO-K1-HL2-m5 |
| Antagonist Z | - | - | 45.3 ± 5.7 | CHO-K1-HL2-m5 |
Signaling Pathways
Activation of this compound can lead to the stimulation of two distinct signaling cascades. The canonical pathway involves the activation of Gαs, leading to an increase in intracellular cAMP. A secondary, non-canonical pathway involves coupling to Gαq, which activates phospholipase C (PLC) and subsequent mobilization of intracellular calcium.
Caption: Hypothetical signaling pathways of the this compound receptor.
Experimental Protocols
Protocol 1: Radioligand Binding Assay
This protocol is designed to determine the binding affinity of test compounds for the this compound receptor.
Materials:
-
HEK293 cells stably expressing this compound (HEK293-HL2-m5)
-
Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)
-
Binding Buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
[3H]-Agonist X (specific activity ~80 Ci/mmol)
-
Non-labeled agonist/antagonist
-
Scintillation vials and fluid
-
Liquid scintillation counter
-
96-well filter plates
Procedure:
-
Cell Culture: Culture HEK293-HL2-m5 cells to 80-90% confluency.
-
Membrane Preparation: Harvest cells, homogenize in ice-cold binding buffer, and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-Agonist X (final concentration ~1 nM), and 50 µL of test compound dilutions.
-
Incubation: Add 50 µL of the membrane preparation to each well. Incubate for 2 hours at room temperature with gentle shaking.
-
Filtration: Transfer the contents of the plate to a filter plate and wash rapidly with ice-cold binding buffer to separate bound from free radioligand.
-
Scintillation Counting: Allow filters to dry, add scintillation fluid, and count radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the Ki values from competition binding curves using non-linear regression analysis.
Protocol 2: cAMP Accumulation Assay
This protocol measures the ability of compounds to stimulate or inhibit cAMP production following this compound activation.
Materials:
-
CHO-K1 cells stably expressing this compound (CHO-K1-HL2-m5)
-
Stimulation Buffer (HBSS, 20 mM HEPES, 0.1% BSA, 500 µM IBMX)
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Plating: Plate CHO-K1-HL2-m5 cells in a 96-well plate and grow to confluency.
-
Compound Addition:
-
Agonist Mode: Add test compounds at various concentrations to the cells in stimulation buffer.
-
Antagonist Mode: Pre-incubate cells with test compounds before adding a known this compound agonist (e.g., Compound A at its EC80 concentration).
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot concentration-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.
Protocol 3: Calcium Mobilization Assay
This assay is used to detect the activation of the Gαq-PLC pathway by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293-HL2-m5 cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (HBSS, 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed HEK293-HL2-m5 cells in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.
-
Assay:
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the test compound and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the EC50 from the peak fluorescence response at different compound concentrations.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of novel compounds targeting this compound.
Caption: High-throughput screening workflow for this compound modulators.
Conclusion
The protocols and data presented here provide a framework for the systematic investigation of the hypothetical GPCR, this compound. By employing these standardized assays, researchers can effectively characterize the pharmacological properties of novel ligands and elucidate their functional consequences on intracellular signaling. This structured approach is crucial for advancing our understanding of this compound biology and accelerating the development of new therapeutics.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HL2-m5 Peptide Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the HL2-m5 peptide and other synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound peptide won't dissolve in aqueous buffers. What is the first step?
A1: The initial step is to assess the peptide's amino acid composition to predict its properties. Peptides with a high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Isoleucine, Phenylalanine, Methionine, Tryptophan) will likely have poor solubility in aqueous solutions.[1][2][3] Before attempting to dissolve the entire sample, it is crucial to test the solubility with a small amount of the peptide.[2][4]
Q2: How do I determine the charge of the this compound peptide to select an appropriate solvent?
A2: To determine the net charge of your peptide at a neutral pH (around 7), follow this guideline:
-
Assign a value of +1 to each basic residue (Arginine, Lysine, Histidine) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Aspartic acid, Glutamic acid) and the C-terminus.
-
Sum the values to get the net charge.
-
If the net charge is positive (basic peptide): Try dissolving in an acidic solution like 10% acetic acid or 0.1% trifluoroacetic acid (TFA).
-
If the net charge is negative (acidic peptide): Try dissolving in a basic solution like 10% ammonium (B1175870) bicarbonate or 0.1 M ammonium hydroxide (B78521).
-
If the net charge is neutral: The peptide may have low water solubility. In this case, organic solvents are often required.
-
Q3: Can I use organic solvents to dissolve the this compound peptide?
A3: Yes, for hydrophobic or neutral peptides, using a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) (ACN) is recommended. First, dissolve the peptide in the organic solvent, and then slowly add the aqueous buffer to the desired concentration. Be mindful that organic solvents can interfere with biological assays, so it is important to keep their final concentration low, typically below 1% for cell-based experiments.
Q4: I've dissolved the peptide, but it precipitates out of solution upon storage. What can I do?
A4: Peptide aggregation and precipitation upon storage can be due to several factors, including the formation of secondary structures like beta-sheets. To mitigate this, consider the following:
-
Storage Conditions: Store peptide solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
pH Adjustment: Ensure the pH of the solution is at least one unit away from the peptide's isoelectric point (pI), the pH at which the peptide has no net charge and is often least soluble.
-
Additives: In some cases, the addition of chaotropic agents like guanidinium (B1211019) chloride or urea (B33335) can help prevent aggregation, but these are often not compatible with biological assays.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with the this compound peptide.
Problem 1: Lyophilized Peptide Powder is Difficult to Dissolve
| Possible Cause | Suggested Solution |
| High Hydrophobicity | Peptides with over 50% hydrophobic residues are often insoluble in water. Start by trying to dissolve a small amount in an organic solvent like DMSO, DMF, or ACN, followed by gradual dilution with your aqueous buffer. |
| Net Charge is Neutral at Desired pH | The peptide's net charge is close to zero, minimizing interactions with water. Adjust the pH of the solvent. For acidic peptides, use a basic buffer; for basic peptides, use an acidic buffer. |
| Peptide Aggregation | The peptide may be forming intermolecular hydrogen bonds, leading to aggregation. Try sonication to break up aggregates. Gentle warming (<40°C) can also help, but be cautious of potential degradation. |
Problem 2: Peptide Dissolves Initially but then Precipitates
| Possible Cause | Suggested Solution |
| Solution is Supersaturated | The initial concentration is too high for the chosen solvent system. Try dissolving the peptide at a lower concentration. |
| pH is near the Isoelectric Point (pI) | At its pI, a peptide has a net neutral charge and is often least soluble. Adjust the pH of the solution to be at least one pH unit above or below the pI. |
| Formation of Secondary Structures | Peptides can form secondary structures like beta-sheets that lead to aggregation and precipitation. Consider using additives that disrupt hydrogen bonding, such as guanidinium chloride or urea, if compatible with your experiment. |
Experimental Protocols
Protocol 1: Stepwise Solubilization of a Hydrophobic Peptide
-
Initial Dissolution: Weigh a small, known amount of the lyophilized this compound peptide. Add a minimal volume of 100% DMSO to completely dissolve the peptide.
-
Vortexing: Vortex the solution for 30 seconds to ensure complete dissolution.
-
Gradual Dilution: While vortexing, slowly add your desired aqueous buffer (e.g., PBS, Tris) dropwise to the peptide-DMSO solution until the final desired concentration is reached.
-
Observation: Monitor the solution for any signs of precipitation. If the solution becomes cloudy, the peptide is precipitating, and a lower final concentration or a different co-solvent system may be needed.
-
Final Check: Once in the final buffer, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved peptide before use.
Protocol 2: pH Adjustment for Solubilizing Charged Peptides
-
Determine Peptide Charge: Calculate the theoretical net charge of the this compound peptide at pH 7.
-
For Basic Peptides (Net Positive Charge):
-
Attempt to dissolve the peptide in sterile, deionized water.
-
If solubility is poor, add 10% acetic acid dropwise while vortexing until the peptide dissolves.
-
Adjust the pH to the desired level with a suitable buffer.
-
-
For Acidic Peptides (Net Negative Charge):
-
Attempt to dissolve the peptide in sterile, deionized water.
-
If solubility is poor, add 0.1 M ammonium hydroxide or 10% ammonium bicarbonate dropwise while vortexing until the peptide dissolves.
-
Adjust the pH to the desired level with a suitable buffer.
-
-
Solubility Test: After dissolution, let the solution stand for a few minutes to check for stability before proceeding with your experiment.
Data Presentation
Table 1: Solubility of a Hypothetical Hydrophobic Peptide in Different Solvent Systems
| Solvent System | Peptide Concentration (mg/mL) | Observation |
| 100% Deionized Water | 1 | Insoluble, visible particulates |
| 100% PBS (pH 7.4) | 1 | Insoluble, cloudy suspension |
| 50% Acetonitrile / 50% Water | 1 | Soluble, clear solution |
| 10% DMSO / 90% PBS (pH 7.4) | 1 | Soluble, clear solution |
| 100% DMSO | 10 | Soluble, clear solution |
Visualizations
Diagram 1: Troubleshooting Workflow for Peptide Solubility
Caption: A decision-making workflow for troubleshooting peptide solubility issues.
Diagram 2: Signaling Pathway for Peptide Modification to Enhance Solubility
Caption: Strategies for chemically modifying peptides to improve their solubility.
References
Technical Support Center: Troubleshooting M5 Muscarinic Receptor Inactivity in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the M5 muscarinic acetylcholine (B1216132) receptor (mAChR). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are not observing any cellular response after applying an M5 agonist. What are the potential causes?
A1: Inactivity of the M5 receptor in an experimental setup can stem from several factors, ranging from the cell model to the experimental conditions. Key areas to investigate include:
-
Low or Absent Receptor Expression: The cell line used may not endogenously express the M5 receptor, or the expression level in a transfected cell line might be insufficient.
-
Suboptimal Agonist Concentration: The concentration of the agonist may be too low to elicit a detectable response.
-
Inappropriate Assay aelection: The chosen downstream assay may not be sensitive enough to detect M5 receptor activation in your specific cell system.
-
Cell Health and Viability: Poor cell health can lead to a general lack of cellular responsiveness.
-
Ligand Inactivity: The agonist may have degraded or may not be active.
Q2: How can we confirm that our cells are expressing functional M5 receptors?
A2: Several methods can be employed to verify the expression and functionality of M5 receptors in your cell line:
-
Quantitative PCR (qPCR): To confirm the presence of CHRM5 mRNA.
-
Western Blot: To detect the M5 receptor protein.
-
Flow Cytometry: Using a validated antibody to quantify cell surface expression of the receptor.[1]
-
Radioligand Binding Assays: To determine the density of receptors and their affinity for known ligands.[2][3]
Q3: Our calcium flux assay shows a very low signal-to-noise ratio. How can we improve it?
A3: A low signal-to-noise ratio in a calcium flux assay can be multifactorial. Consider the following optimization steps:
-
Optimize Dye Loading: Titrate the concentration of the calcium-sensitive dye and optimize the loading time and temperature. Typical concentrations for Indo-1 range from 1 to 10 µM.[4]
-
Check Cell Density: Ensure an optimal cell density in the wells. Too few cells will result in a weak signal, while too many can lead to artifacts.
-
Agonist Concentration: Use an agonist concentration at or near the EC80 to ensure a robust and measurable response.[1]
-
Assay Buffer Composition: Ensure the assay buffer contains an appropriate concentration of calcium.
-
Instrument Settings: Optimize the settings of your fluorescence plate reader, including excitation and emission wavelengths, and gain settings.
Q4: We observe a response, but the potency of our agonist is much lower than expected. What could be the reason?
A4: A rightward shift in the dose-response curve (lower potency) can be due to several factors:
-
Agonist Degradation: Ensure the agonist is properly stored and freshly diluted for each experiment.
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and internalization.[5][6] Optimize the agonist incubation time.
-
Presence of Antagonists: Contamination of reagents or cell culture media with antagonistic compounds can reduce agonist potency.
-
Cell Passage Number: High passage numbers can sometimes lead to changes in cellular signaling pathways. It is advisable to use cells with a low passage number.
Troubleshooting Guides
Issue 1: No Detectable Signal in Downstream Functional Assays
This guide provides a systematic approach to troubleshoot the complete absence of a signal after agonist stimulation.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Insufficient Receptor Expression | Verify M5 receptor mRNA and protein levels. | Perform qPCR and Western blot. Consider using a cell line with higher expression levels, such as stably transfected CHO-K1 or HEK293 cells.[2][3] |
| Inactive Agonist | Test the activity of a fresh batch of agonist. | Purchase a new vial of the agonist or test a different known M5 agonist. |
| Incorrect Agonist Concentration | Perform a wide dose-response curve. | Test agonist concentrations ranging from 1 nM to 100 µM to determine the optimal concentration.[1] |
| Poor Cell Health | Check cell viability and morphology. | Perform a cell viability assay (e.g., Trypan Blue, MTT). Ensure cells are healthy and not overgrown before the experiment. |
| Assay Setup Error | Review the entire experimental protocol. | Double-check all reagent concentrations, incubation times, and instrument settings. |
Issue 2: High Background or Low Signal-to-Noise Ratio
This guide focuses on optimizing the quality of the signal in your functional assays.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Dye Loading (Calcium Flux) | Titrate dye concentration and incubation time. | Test a range of dye concentrations (e.g., 1-10 µM for Indo-1) and incubation times (e.g., 30-60 minutes).[4][7] |
| Cell Clumping | Ensure a single-cell suspension. | Gently triturate the cell suspension before plating and before the assay. |
| Autofluorescence | Check for background fluorescence. | Include wells with cells only (no dye) and wells with dye only (no cells) to determine the sources of background signal. |
| Instrument Settings | Optimize plate reader/flow cytometer settings. | Adjust the gain, exposure time, and other relevant parameters to maximize the signal window. |
| Assay Buffer | Check the composition of the assay buffer. | Ensure the buffer is free of interfering substances and has the correct pH and ionic strength. |
Quantitative Data Summary
The following tables provide reference data for M5 muscarinic receptor experiments.
Table 1: M5 Receptor Expression in Common Cell Lines
| Cell Line | Expression Level (Bmax) | Reference |
| CHO-K1 (stably transfected) | 1279 fmol/mg protein | [8] |
| HEK293 (stably transfected) | High-level expression achievable | [2] |
Table 2: Agonist Potencies at the Human M5 Muscarinic Receptor
| Agonist | Assay Type | Cell Line | pEC50 | EC50 | Reference |
| Carbachol | Inositol Phosphate Accumulation | CHO-K1 | 4.8 ± 0.1 | ~15.8 µM | [9] |
| Oxotremorine M | Inositol Phosphate Accumulation | CHO-K1 | 4.6 | ~25.1 µM | [9] |
| (+)-cis-dioxolane | Inositol Phosphate Accumulation | CHO-K1 | 5.2 | ~6.3 µM | [9] |
pEC50 is the negative logarithm of the EC50 value.
Experimental Protocols
Protocol 1: Calcium Flux Assay
This protocol is a general guideline for measuring intracellular calcium mobilization following M5 receptor activation.
-
Cell Preparation:
-
Seed cells (e.g., CHO-K1 or HEK293 expressing M5) in a 96-well black, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM, Fura-2 AM, or Indo-1 AM) in a suitable assay buffer.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate for 45-60 minutes at 37°C in the dark.[7]
-
-
Compound Addition:
-
Prepare serial dilutions of the M5 agonist.
-
Place the plate in a fluorescence kinetic plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the agonist solution into the wells.
-
-
Data Acquisition:
-
Measure the fluorescence intensity over time (typically 1-3 minutes) at the appropriate excitation and emission wavelengths for the chosen dye.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the dose-response curve and calculate the EC50 value.
-
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation.
-
Cell Stimulation:
-
Seed cells in a suitable plate and culture overnight.
-
Replace the culture medium with a stimulation buffer containing LiCl (to inhibit IP1 degradation) and the desired concentrations of the M5 agonist.[10]
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis:
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
-
IP1 Detection:
-
Use a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), to detect the accumulated IP1.[11] This typically involves adding a fluorophore-labeled IP1 and a specific antibody to the cell lysate.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
The signal is typically inversely proportional to the amount of IP1 produced by the cells.
-
Generate a standard curve and determine the concentration of IP1 in the samples.
-
Plot the dose-response curve and calculate the EC50 value.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. High level stable expression of pharmacologically active human M1-M5 muscarinic receptor subtypes in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 5. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and physical analyses of newly synthesized muscarinic acetylcholine receptors in cultured embryonic chicken cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bu.edu [bu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
potential off-target effects of HL2-m5
Technical Support Center: HL2-m5
Disclaimer: The following information is provided for a hypothetical molecule designated as "this compound," a selective antagonist of the Histamine (B1213489) H2 receptor. As of this writing, "this compound" is not a recognized standard nomenclature for a specific therapeutic agent. The data and protocols presented here are illustrative, based on the known pharmacology of H2 receptor antagonists and general principles of drug development, to serve as a comprehensive example of a technical support resource.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a competitive antagonist of the Histamine H2 receptor. Its primary function is to block the binding of histamine to the H2 receptor, thereby inhibiting the downstream signaling pathways, most notably the activation of adenylate cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
Q2: What are the known downstream effects of H2 receptor activation that this compound is designed to inhibit?
Histamine H2 receptor activation leads to the stimulation of G-proteins, which in turn can activate at least two significant signaling pathways:
-
Adenylate Cyclase Pathway: Activation of adenylate cyclase, leading to an increase in intracellular cAMP.
-
Phospholipase C Pathway: In some cell types, such as HL-60 cells, H2 receptor activation can also stimulate phospholipase C, resulting in the mobilization of intracellular calcium ([Ca2+]i) from internal stores.[1]
This compound is designed to primarily inhibit the cAMP-mediated pathway, but its effects on the Ca2+ mobilization pathway should also be assessed in your specific experimental system.
Caption: Histamine H2 Receptor Signaling Pathways.
Q3: What are the ?
While this compound is designed for high selectivity towards the Histamine H2 receptor, potential off-target effects may occur, particularly at higher concentrations. Based on the profiles of similar small molecules, potential off-targets could include other G-protein coupled receptors (GPCRs) or certain kinases. It is crucial to perform off-target profiling for your specific cell line or model system.
Troubleshooting Guides
Issue 1: Unexpected cellular response not consistent with H2 receptor blockade.
Possible Cause: This could be due to an off-target effect of this compound. At higher concentrations, the compound may be interacting with other receptors or kinases, leading to unintended signaling events.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, ensure that this compound is effectively blocking the H2 receptor in your system. Use a known H2 agonist (e.g., histamine) and demonstrate that this compound can inhibit the expected response (e.g., cAMP production).
-
Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which the unexpected effect is observed. If it only occurs at concentrations significantly higher than the IC50 for H2 receptor antagonism, an off-target effect is likely.
-
Off-Target Profiling: If the issue persists, consider performing a broad kinase or receptor screening panel to identify potential off-target interactions.
Caption: Troubleshooting Unexpected Cellular Responses.
Issue 2: High variability in experimental results between replicates.
Possible Cause:
-
Compound Stability: this compound may be unstable in your experimental media over the time course of the experiment.
-
Cell Health: The health and passage number of your cells can significantly impact their response to stimuli.
-
Pipetting Inaccuracy: Inconsistent dosing of this compound or other reagents.
Troubleshooting Steps:
-
Assess Compound Stability: Prepare fresh stock solutions of this compound for each experiment. If possible, assess its concentration in the media over time using an appropriate analytical method (e.g., LC-MS).
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before starting the experiment.
-
Calibrate Pipettes: Regularly calibrate all pipettes used for dispensing the compound and other critical reagents.
Quantitative Data on this compound Selectivity
The following tables present hypothetical data for this compound's binding affinity and functional antagonism.
Table 1: Binding Affinity (Ki) of this compound at Histamine Receptors
| Receptor Subtype | Ki (nM) |
| Histamine H2 | 5.2 |
| Histamine H1 | > 10,000 |
| Histamine H3 | > 10,000 |
| Histamine H4 | > 10,000 |
Table 2: Off-Target Kinase Profiling (Inhibition at 10 µM this compound)
| Kinase Target | % Inhibition |
| EGFR | < 5% |
| JNK1 | 8% |
| ERK2 | < 2% |
| AKT1 | 12% |
| Data is illustrative and should be confirmed experimentally. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for H2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the Histamine H2 receptor.
Materials:
-
Cell membranes expressing the human Histamine H2 receptor.
-
Radioligand: [3H]-Tiotidine (a known H2 antagonist).
-
Non-specific binding control: High concentration of a non-labeled H2 antagonist (e.g., Cimetidine).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, and either this compound, buffer (for total binding), or the non-specific binding control.
-
Add the [3H]-Tiotidine to all wells to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Allow filters to dry, then add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Protocol 2: Cell-Based cAMP Functional Assay
Objective: To measure the functional antagonism of this compound on histamine-induced cAMP production.
Materials:
-
A cell line endogenously or recombinantly expressing the H2 receptor (e.g., HEK293-H2R).
-
Histamine.
-
This compound at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
Cell culture media and plates.
Procedure:
-
Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Pre-treat the cells with a dilution series of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of histamine (typically the EC80) for a defined period (e.g., 15 minutes).
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Perform the cAMP measurement assay.
-
Plot the cAMP levels against the concentration of this compound to determine the IC50 for functional antagonism.
References
Technical Support Center: Improving Protein Stability in Solution
Disclaimer: The following technical support guide provides general principles and established methodologies for improving the stability of therapeutic proteins in solution. As "HL2-m5" is not a publicly documented molecule, this guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with a variety of proteins. The protocols and recommendations should be adapted to the specific characteristics of your protein of interest.
Frequently Asked Questions (FAQs)
Q1: My protein is precipitating out of solution. What are the common causes and how can I prevent this?
A1: Protein precipitation often occurs when the protein aggregates to form insoluble masses.[1] This can be triggered by several factors, including high protein concentrations, inappropriate buffer conditions (such as the pH being too close to the protein's isoelectric point, pI), and temperature stress.[2] To prevent precipitation, you can try working with lower protein concentrations, optimizing the buffer pH to be at least one unit away from the pI, and adjusting the ionic strength by varying the salt concentration.[3][4] Adding stabilizing agents, known as excipients, can also significantly improve solubility.[5]
Q2: What is the difference between precipitation and aggregation, and how can I detect soluble aggregates?
A2: Precipitation refers to the formation of visible, insoluble protein particles, while aggregation can also include the formation of smaller, soluble oligomers that remain in solution and are not visible to the naked eye. These soluble aggregates can be a major issue as they can compromise the biological activity and efficacy of the protein therapeutic and may go undetected.[6] Techniques such as Size-Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS), and Analytical Ultracentrifugation (AUC) are commonly used to detect and quantify soluble aggregates.[6][7][8]
Q3: My protein is losing its biological activity over time. What could be the cause?
A3: Loss of activity can be due to several factors, including protein misfolding, aggregation, degradation, or oxidation.[9] The correct three-dimensional structure of a protein is crucial for its function, and any disruption to this structure can lead to a loss of activity.[9] To troubleshoot this, you can use techniques like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC) to check for aggregation.[7][10] To confirm that the protein is intact and not degraded, you can run an SDS-PAGE gel.[11]
Q4: I see extra bands on my SDS-PAGE gel after purification and storage. What is happening?
A4: The appearance of extra bands, particularly at lower molecular weights, is often an indication of protein degradation by proteases.[12] Proteases can be introduced during the cell lysis and purification process or may be endogenous to the expression system.[13][14] To prevent proteolytic degradation, it is crucial to work quickly and at low temperatures (e.g., 4°C) during purification and to add a protease inhibitor cocktail to your buffers.[11][12] For long-term storage, freezing at -80°C is generally recommended.[15]
Q5: What are the ideal storage conditions for a purified protein?
A5: The optimal storage conditions are protein-dependent. However, some general guidelines apply. For long-term storage, it is usually best to store the protein at -80°C or in liquid nitrogen in single-use aliquots to avoid repeated freeze-thaw cycles, which can induce aggregation.[3][15] Adding a cryoprotectant like glycerol (B35011) (at 25-50% w/v) can help to prevent damage from ice crystal formation when storing at -20°C.[15] For short-term storage, 4°C may be suitable, but the risk of microbial contamination and proteolysis is higher.[15] It is also important to store the protein at a concentration greater than 1 mg/mL, as dilute proteins are more prone to binding to storage vessels.[15]
Troubleshooting Guides
Problem: Visible Precipitation or Cloudiness in the Protein Solution
| Potential Cause | Recommended Solution |
| High Protein Concentration | High concentrations increase the likelihood of intermolecular interactions that can lead to aggregation and precipitation. Solution: Reduce the protein concentration. If a high concentration is necessary for your experiment, consider adding solubilizing excipients.[3] |
| Buffer pH is Near the Protein's Isoelectric Point (pI) | At the pI, the net charge of the protein is zero, which minimizes electrostatic repulsion between molecules and can lead to aggregation.[3] Solution: Adjust the buffer pH to be at least one unit above or below the pI of your protein.[5] |
| Inappropriate Ionic Strength | The effect of salt concentration on protein solubility can vary. Some proteins are more soluble at low ionic strength, while others require higher salt concentrations ("salting in").[16] Solution: Perform a systematic screen of different salt concentrations (e.g., NaCl from 20 mM to 500 mM) to find the optimal ionic strength for your protein. |
| Temperature Stress | Both high temperatures and repeated freeze-thaw cycles can cause proteins to unfold and aggregate. Solution: Maintain the protein at a stable, cool temperature (e.g., 4°C) during handling and experiments. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.[15] |
Problem: Gradual Loss of Biological Activity
| Potential Cause | Recommended Solution |
| Oxidation | Cysteine and methionine residues are susceptible to oxidation, which can alter the protein's structure and function. Solution: Add a reducing agent such as Dithiothreitol (DTT) or β-mercaptoethanol to your buffers.[9] |
| Proteolytic Degradation | Contaminating proteases can cleave your protein, leading to a loss of activity.[13] Solution: Add a protease inhibitor cocktail to your buffers during purification and handling.[12] Work at low temperatures to minimize protease activity.[13] |
| Misfolding and Aggregation | The protein may be unfolding or forming soluble aggregates that are not visible. Solution: Add stabilizing excipients such as glycerol, sucrose, or amino acids like arginine and glycine (B1666218) to your buffer.[5][17] Analyze the sample for aggregation using DLS or SEC before conducting functional assays.[7][18] |
Data Presentation: Optimizing Solution Conditions
Table 1: Effect of Common Additives on Protein Stability
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 10-50% (v/v) | Acts as a cryoprotectant, preventing ice crystal formation during freezing.[15] It also increases solvent viscosity and stabilizes the native protein structure. |
| Sucrose/Trehalose | 0.25-1 M | These sugars are preferentially excluded from the protein surface, which thermodynamically favors the compact, native state. They are also effective cryoprotectants.[9] |
| L-Arginine | 50-100 mM | Can suppress protein aggregation by interacting with hydrophobic patches on the protein surface and increasing protein solubility.[19][20] |
| Glycine | 50-200 mM | Can stabilize proteins and is a common component in many formulations.[21] |
| Non-denaturing Detergents (e.g., Tween-20, CHAPS) | 0.01-0.1% | Can help to solubilize protein aggregates without denaturing the protein.[3] |
| Reducing Agents (DTT, β-mercaptoethanol) | 1-10 mM | Prevent the oxidation of cysteine residues and the formation of incorrect disulfide bonds.[9] |
| Protease Inhibitor Cocktail | Varies (follow manufacturer's instructions) | A mixture of inhibitors that block the activity of various proteases.[12] |
Table 2: Influence of Buffer Conditions on Protein Stability
| Parameter | General Effect on Stability | Recommendations |
| pH | Protein solubility is typically lowest at its isoelectric point (pI) and increases as the pH moves away from the pI.[16][22] Extreme pH values can cause denaturation. | Maintain the pH at least one unit away from the protein's pI.[3] Screen a range of pH values to find the optimal stability. |
| Ionic Strength (Salt Concentration) | The effect is protein-specific. At low concentrations, salt can increase solubility ("salting in") by shielding charges.[16] At very high concentrations, it can cause precipitation ("salting out"). | Optimize the salt concentration (e.g., NaCl, KCl) for your specific protein. A common starting point is 150 mM NaCl.[2] |
| Buffer Type | The chemical nature of the buffer can influence protein stability.[2] For example, phosphate (B84403) buffers can sometimes inhibit certain enzymes. | Choose a buffer with a pKa close to the desired pH of your solution.[2] Common biological buffers include Tris, HEPES, and phosphate.[4] |
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) for Thermal Stability Analysis
Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a high-throughput technique used to determine the thermal stability of a protein.[23] It measures the melting temperature (Tm) of a protein, which is the temperature at which 50% of the protein is unfolded.[24]
Materials:
-
Purified protein of interest
-
Fluorescent dye (e.g., SYPRO Orange)
-
Real-Time PCR instrument
-
96- or 384-well PCR plates
-
Buffers and additives to be screened
Methodology:
-
Prepare a master mix containing your protein at a final concentration of 2-10 µM and the fluorescent dye (e.g., 5x SYPRO Orange) in the base buffer.
-
In a PCR plate, dispense the various buffers and additives you wish to screen.
-
Add the protein/dye master mix to each well, ensuring thorough mixing. Include a control with only the protein in its base buffer.
-
Seal the plate and place it in a Real-Time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C per minute.
-
Monitor the fluorescence of the dye. As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.[23]
-
The melting temperature (Tm) is determined from the midpoint of the unfolding transition, which often corresponds to the peak of the first derivative of the melt curve.[24] A higher Tm indicates greater thermal stability.[23]
Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Detection
SEC separates molecules based on their hydrodynamic size in solution.[6] It is a robust method for detecting and quantifying soluble aggregates, which will elute earlier than the monomeric protein.[18][25]
Materials:
-
Purified protein sample
-
UHPLC or HPLC system with a UV detector
-
Size-exclusion column suitable for the molecular weight of your protein and its potential aggregates
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
Methodology:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a known concentration of your protein sample. The sample volume should be kept small, typically around 0.3% of the column's bed volume, to ensure high resolution.[26]
-
Run the mobile phase at a constant flow rate (e.g., 0.5 mL/min for an analytical column).
-
Monitor the elution profile using UV absorbance at 280 nm.
-
A properly folded, non-aggregated protein should elute as a single, sharp peak at a volume corresponding to its molecular weight.[25] The presence of peaks eluting at earlier retention times indicates the presence of soluble aggregates (dimers, trimers, or higher-order oligomers).[10]
Protocol 3: Dynamic Light Scattering (DLS) for Aggregation Analysis
DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[27] It is a rapid and non-invasive technique that is highly sensitive to the presence of large aggregates.[28]
Materials:
-
Purified protein sample
-
DLS instrument
-
Low-volume cuvette
Methodology:
-
Centrifuge or filter (using a 0.22 µm filter) your protein sample to remove any large, extraneous particles like dust.[28]
-
Transfer the sample to a clean cuvette. The required protein concentration depends on the protein's size, but typically ranges from 0.1 to 1 mg/mL.[28]
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the measurement according to the instrument's software. The instrument's laser will shine on the sample, and a detector will measure the scattered light.[29]
-
The software will analyze the correlation of the scattering intensity fluctuations to calculate the diffusion coefficient, which is then used to determine the hydrodynamic radius (Rh) and the size distribution of the particles in the sample. A monodisperse (non-aggregated) sample will show a single, narrow peak, while the presence of aggregates will result in a broader peak or the appearance of additional peaks corresponding to larger particle sizes.
Visualizations
Caption: Troubleshooting workflow for addressing protein aggregation.
Caption: Common pathways of protein degradation in solution.
References
- 1. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 2. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. azonano.com [azonano.com]
- 9. genextgenomics.com [genextgenomics.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. arrow.tudublin.ie [arrow.tudublin.ie]
- 14. Approaches to Avoid Proteolysis During Protein Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. ukm.my [ukm.my]
- 17. Arginine for stabilization? | Malvern Panalytical [malvernpanalytical.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. quora.com [quora.com]
- 23. portlandpress.com [portlandpress.com]
- 24. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]
- 25. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 27. unchainedlabs.com [unchainedlabs.com]
- 28. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 29. Dynamic Light Scattering (DLS) for Protein Interaction Analysis | MolecularCloud [molecularcloud.org]
Technical Support Center: Assessing In Vitro Toxicity in HL-60 Cells
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for assessing the in vitro toxicity of compounds using the HL-60 human promyelocytic leukemia cell line.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the experimental process, from basic cell culture to specific assay troubleshooting.
General Cell Culture & Maintenance
Q1: My HL-60 culture medium turns yellow very quickly, and the cells look cloudy. Is this normal?
A1: This can be indicative of two things: either rapid cell growth leading to acidic metabolic byproducts and high cell density, or, more concerningly, bacterial contamination.[1][2][3] HL-60 cells are a suspension cell line, so a certain level of "cloudiness" is expected as the cell density increases.[1] However, rapid and excessive turbidity accompanied by a swift drop in pH (yellowing of phenol (B47542) red-containing medium) often signals a bacterial infection.[3][4]
-
Troubleshooting Steps:
-
Microscopic Examination: Immediately examine a sample of the cell suspension under a microscope at high magnification. Look for small, fast-moving particles between your cells, which are characteristic of bacteria.
-
Aseptic Technique Review: Ensure you are following strict aseptic techniques. This includes sterilizing your workspace, using sterile pipettes and flasks, and minimizing the time cultures are outside the incubator.[1][4]
-
Reagent Check: Contamination can originate from media, serum, or other reagents.[4] To check this, incubate a flask containing only the culture medium (no cells) for a few days and observe for any signs of contamination.
-
Frozen Stock Contamination: It's possible your frozen cell stock is contaminated.[1][5] Thaw a new vial, preferably from an earlier passage or a certified source like ATCC, to rule this out.[1]
-
Q2: My HL-60 cells have low viability after thawing. How can I improve this?
A2: Low post-thaw viability is a common issue. The key is a rapid thaw and gentle handling.
-
Troubleshooting Steps:
-
Rapid Thawing: Thaw the cryovial quickly in a 37°C water bath until only a small ice crystal remains.[6] This minimizes intracellular ice crystal damage.
-
Immediate Dilution: Immediately transfer the thawed cells into pre-warmed complete growth medium to dilute the cryoprotectant (e.g., DMSO), which is toxic at room temperature.
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 3-5 minutes to pellet the cells.[6] Gently aspirate the supernatant containing the cryoprotectant and resuspend the cells in fresh, pre-warmed medium.
-
Initial Seeding Density: Seed the cells at a slightly higher density initially (e.g., 2 x 10^5 cells/mL) to help them recover.[7]
-
Toxicity and Viability Assays
Q3: I am getting inconsistent results with my MTT assay. What are the common causes?
A3: The MTT assay measures mitochondrial reductase activity, which is an indicator of cell viability.[8] Inconsistencies can arise from several factors.
-
Troubleshooting Steps:
-
Cell Seeding Density: Ensure a uniform number of cells is seeded in each well. Inaccurate cell counting or uneven distribution can lead to high variability.
-
Compound Interference: Some compounds can directly interact with the MTT reagent or the formazan (B1609692) product. Run a control well with your compound and medium but without cells to check for direct reduction of MTT.
-
Incubation Times: Both the drug treatment time and the MTT incubation time must be consistent across all plates and experiments.
-
Formazan Crystal Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a major source of error. Add the solubilization agent (e.g., DMSO) and mix thoroughly, ensuring no crystals are left.[9]
-
Q4: How do I distinguish between apoptosis and necrosis in my toxicity assay?
A4: The most common method is using Annexin V and Propidium Iodide (PI) double staining followed by flow cytometry.[10][11]
-
Annexin V: Binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It only enters cells with compromised membrane integrity, characteristic of late apoptosis and necrosis.
-
Interpretation of Results:
Experimental Workflows & Signaling
Data Presentation
Quantitative data from toxicity studies should be presented clearly for comparison. Below are examples of how to structure data tables for IC50 values and apoptosis analysis.
Table 1: Example IC50 Values of Compound X on HL-60 Cells
| Treatment Time | Assay Type | IC50 Value (µM) | Reference |
| 24 hours | MTT Assay | 46.67 ± 5.08 | [9] |
| 48 hours | MTT Assay | 28.34 ± 3.12 | Fictional Data |
| 72 hours | MTT Assay | 15.61 ± 2.55 | Fictional Data |
Table 2: Example Apoptosis Analysis in HL-60 Cells Treated with Compound Y (10 µM) for 24 hours
| Cell Population | Control (%) | Treated (%) |
| Live (Annexin V- / PI-) | 95.2 ± 1.5 | 60.3 ± 3.2 |
| Early Apoptotic (Annexin V+ / PI-) | 2.1 ± 0.5 | 25.8 ± 2.1 |
| Late Apoptotic/Necrotic (Annexin V+ / PI+) | 2.7 ± 0.8 | 13.9 ± 1.7 |
Experimental Protocols
Protocol 1: General Culture and Maintenance of HL-60 Cells
This protocol describes the standard procedure for culturing HL-60 cells.[6][12]
-
Materials:
-
HL-60 cells (e.g., ATCC® CCL-240™)
-
Iscove's Modified Dulbecco's Medium (IMDM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
T-75 culture flasks
-
Sterile centrifuge tubes
-
Hemocytometer and Trypan Blue solution
-
-
Complete Growth Medium:
-
IMDM or RPMI-1640
-
Supplement with 10-20% FBS and 1% Penicillin-Streptomycin.
-
-
Procedure:
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Monitor cell density daily. The optimal density range is between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Subculture the cells every 2-3 days. To do this, transfer the cell suspension to a sterile centrifuge tube.
-
Centrifuge at 200-500 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Count viable cells using a hemocytometer and Trypan Blue exclusion.
-
Seed new T-75 flasks at a density of 1-2 x 10^5 cells/mL.[12]
-
Protocol 2: MTT Assay for Cell Viability
This assay quantifies cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8][9][13]
-
Materials:
-
HL-60 cells in logarithmic growth phase
-
96-well flat-bottom plates
-
Test compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed HL-60 cells into a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of medium.[9]
-
Incubate for a few hours to allow cells to acclimatize.
-
Add 100 µL of medium containing various concentrations of your test compound to the appropriate wells. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[9]
-
After incubation, centrifuge the plate if necessary and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Mix thoroughly with a multichannel pipette.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.[11][12][14]
-
Materials:
-
Treated and control HL-60 cells
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed HL-60 cells in 6-well plates and treat with the test compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and transfer to flow cytometry tubes.
-
Centrifuge at 500 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions (typically 5 µL of each).[12]
-
Incubate the cells in the dark for 15 minutes at room temperature.[12]
-
Analyze the samples on a flow cytometer within one hour. Acquire a sufficient number of events (e.g., 20,000) for statistical analysis.[11]
-
References
- 1. biology.stackexchange.com [biology.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. researchgate.net [researchgate.net]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. HL-60 Cell Line: Acute Myeloid Leukemia Research Essentials [cytion.com]
- 8. scialert.net [scialert.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Comparative analysis of apoptosis in HL60 detected by annexin-V and fluorescein-diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Dose- and Time-Dependent Response of Human Leukemia (HL-60) Cells to Arsenic Trioxide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to HL2-m5 Treatment
Disclaimer: The following information is based on general principles of drug resistance in targeted cancer therapy, as specific information regarding a treatment designated "HL2-m5" is not publicly available. "this compound" is used here as a placeholder for a hypothetical targeted therapeutic agent. The mechanisms and protocols described are drawn from research on other targeted therapies and may require adaptation for a specific experimental context.
Frequently Asked Questions (FAQs)
This section addresses common questions about this compound and potential challenges during its application.
1. What is the proposed mechanism of action for this compound?
This compound is a novel investigational agent. While specific details are emerging, it is hypothesized to be a potent and selective inhibitor of a key signaling pathway implicated in tumor cell survival and proliferation. Its mechanism is believed to involve the direct binding to and inhibition of a critical intracellular protein, thereby inducing apoptosis (programmed cell death) in malignant cells.
2. What are the common, non-resistance-related reasons for observing reduced this compound efficacy in our experiments?
Before suspecting drug resistance, it is crucial to rule out experimental variability. Common factors include:
-
Compound Integrity: Ensure the stock solution of this compound is correctly prepared, stored, and has not degraded.
-
Cell Line Health: Confirm that the cell lines used are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
-
Assay Conditions: Verify the accuracy of cell seeding densities, drug concentrations, and incubation times. The choice of viability assay can also influence results.
-
Serum Effects: Components in fetal bovine serum (FBS) can sometimes interfere with drug activity. Consider testing a range of serum concentrations.
3. What are the known mechanisms of acquired resistance to targeted therapies similar to this compound?
Acquired resistance to targeted therapies is a significant clinical challenge and can arise through various mechanisms.[1][2] These can be broadly categorized as:
-
On-target alterations: Mutations in the gene encoding the drug target that prevent effective binding of the inhibitor.
-
Bypass signaling pathways: Activation of alternative survival pathways that compensate for the inhibition of the primary target.
-
Increased drug efflux: Upregulation of transporter proteins that pump the drug out of the cell.
-
Altered drug metabolism: Changes in cellular metabolism that lead to the inactivation of the therapeutic agent.[1]
-
Overexpression of anti-apoptotic proteins: Increased levels of proteins like BCL2 or XIAP can prevent cells from undergoing apoptosis.[1]
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide provides a structured approach to troubleshooting common issues encountered during in vitro studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High variability between replicate wells in a cell viability assay. | Inconsistent cell seeding, edge effects in the plate, or improper mixing of reagents. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate if edge effects are suspected. Pipette carefully and mix reagents thoroughly. |
| The IC50 value for this compound is significantly higher than expected in a sensitive cell line. | Incorrect drug concentration, degraded this compound stock, or issues with the viability assay itself. | Prepare fresh dilutions of this compound from a new stock. Validate the assay with a known positive control. Cross-reference with an alternative viability assay (e.g., trypan blue exclusion). |
| Cells initially respond to this compound but then resume proliferation after prolonged treatment. | Selection of a pre-existing resistant subpopulation or the development of acquired resistance. | Isolate the surviving cell population and perform further characterization. Analyze for potential resistance mechanisms (see below). |
| Inconsistent results in western blot analysis of downstream pathway markers. | Issues with antibody quality, protein extraction, or loading amounts. | Validate antibodies with positive and negative controls. Perform a protein quantification assay (e.g., BCA) to ensure equal loading. Use a loading control (e.g., GAPDH, β-actin). |
Investigating and Overcoming this compound Resistance
Experimental Protocols
1. Protocol for Generating this compound-Resistant Cell Lines
This protocol describes a common method for developing cell lines with acquired resistance to a targeted inhibitor.
-
Step 1: Initial Culture and IC50 Determination: Culture the parental (sensitive) cell line in standard growth medium. Determine the initial IC50 of this compound for this cell line using a standard cell viability assay.
-
Step 2: Dose Escalation: Begin treating the parental cells with this compound at a concentration equal to the IC50.
-
Step 3: Monitoring and Sub-culturing: Monitor the cells for signs of recovery and proliferation. When the cells resume growth at a rate similar to untreated controls, sub-culture them and increase the concentration of this compound in the medium by 1.5- to 2-fold.
-
Step 4: Repeat Dose Escalation: Repeat Step 3, gradually increasing the this compound concentration over several months.
-
Step 5: Characterization of Resistant Population: Once a cell population is established that can proliferate in the presence of a high concentration of this compound (e.g., 5-10 times the parental IC50), perform a new IC50 determination to quantify the degree of resistance.
-
Step 6: Clonal Isolation (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed by limiting dilution or FACS.
-
Step 7: Banking and Validation: Cryopreserve the resistant cell line at a low passage number. Periodically re-confirm the resistance phenotype.
2. Protocol for CRISPR-Cas9 Screening to Identify Resistance Genes
Genome-wide CRISPR screens can identify genes whose loss confers resistance to a drug.[1]
-
Step 1: Library Transduction: Transduce a Cas9-expressing cancer cell line with a genome-wide sgRNA library.
-
Step 2: Drug Selection: Treat the transduced cell population with this compound at a lethal dose for a sustained period. A parallel untreated control population should be maintained.
-
Step 3: Genomic DNA Extraction: Isolate genomic DNA from the surviving this compound-treated cells and the control cells.
-
Step 4: sgRNA Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA by PCR and perform next-generation sequencing.
-
Step 5: Data Analysis: Compare the sgRNA representation between the treated and control populations. sgRNAs that are enriched in the treated population target genes whose knockout confers resistance to this compound.
Data on Potential Combination Therapies
Combining this compound with other agents can be an effective strategy to overcome or prevent resistance. The following table presents hypothetical data on synergistic combinations.
| Combination Agent | Mechanism of Action | Observed Effect with this compound | Potential Rationale for Synergy |
| Agent X (BCL2 Inhibitor) | Promotes apoptosis by inhibiting the anti-apoptotic protein BCL2. | Synergistic cell killing in this compound resistant lines. | Bypasses resistance caused by upregulation of survival signals by directly inducing apoptosis.[1][3] |
| Agent Y (Splicing Factor Inhibitor) | Modulates RNA splicing, leading to reduced levels of specific anti-apoptotic proteins like XIAP. | Re-sensitizes resistant AML cells to apoptosis induction. | Reduces the expression of alternative anti-apoptotic proteins that may compensate for this compound's primary target inhibition.[1] |
| Agent Z (Kinase Inhibitor) | Inhibits a key kinase in a known bypass signaling pathway. | Overcomes resistance in cell lines with demonstrated activation of the bypass pathway. | Blocks the compensatory survival signals that are activated in response to this compound treatment. |
Visualizations: Pathways and Workflows
Signaling Pathways
Caption: Hypothetical signaling pathway of this compound and a bypass resistance mechanism.
Experimental Workflow
Caption: Workflow for generating and characterizing this compound resistant cell lines.
Troubleshooting Logic
Caption: Decision tree for troubleshooting reduced this compound efficacy in experiments.
References
Technical Support Center: Refining In Vivo Delivery of HL2-m5
Disclaimer: Information regarding a specific molecule designated "HL2-m5" is not publicly available. For the purposes of this guide, this compound is treated as a hypothetical peptide-based therapeutic. The following troubleshooting advice, protocols, and frequently asked questions are based on established principles and common challenges encountered during the in vivo delivery of peptide and protein biologics.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to effective in vivo delivery of peptide-based therapeutics like this compound?
The main challenges in delivering peptide and protein drugs in vivo include:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the bloodstream and gastrointestinal tract, leading to a short half-life.[1][2]
-
Poor Membrane Permeability: Due to their size and hydrophilic nature, peptides struggle to cross biological membranes to reach intracellular targets.[1][3]
-
Rapid Clearance: The kidneys and liver can rapidly clear peptides from circulation, reducing their therapeutic window.[4]
-
Immunogenicity: The introduction of foreign peptides can trigger an immune response, leading to neutralization of the therapeutic and potential adverse effects.
-
Off-Target Effects: Non-specific binding can lead to unintended biological effects and toxicity.
Q2: How can I improve the stability of this compound in circulation?
Several strategies can be employed to enhance the stability of peptide therapeutics:
-
Chemical Modification: Modifying the peptide structure, for example, by substituting L-amino acids with D-amino acids or cyclizing the peptide, can reduce susceptibility to proteases.
-
Polymer Conjugation (e.g., PEGylation): Attaching polymers like polyethylene (B3416737) glycol (PEG) can shield the peptide from enzymes and reduce renal clearance.
-
Encapsulation: Using delivery vehicles like liposomes or polymeric nanoparticles can protect the peptide from the external environment until it reaches the target site.
Q3: What are the most common routes of administration for peptide therapeutics, and what are their pros and cons?
The most common administration routes are:
-
Parenteral (Intravenous, Subcutaneous): This is the most direct route, bypassing the gastrointestinal tract and ensuring high bioavailability. However, it is invasive and can lead to poor patient compliance.
-
Oral: While highly desirable for patient convenience, oral delivery is challenging due to the harsh acidic environment of the stomach and enzymatic degradation in the intestine.
-
Alternative Routes: Nasal, pulmonary, and transdermal routes are being explored to offer non-invasive alternatives, but each has its own set of barriers, such as the mucus layer and low permeability.
Troubleshooting Guides
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps |
| Low Bioavailability of this compound Post-Injection | Rapid enzymatic degradation or renal clearance. | 1. Perform a pharmacokinetic (PK) study to determine the half-life. 2. Analyze plasma samples for peptide fragments to confirm degradation. 3. Consider PEGylation or encapsulation to improve stability. 4. Evaluate alternative, more direct routes of administration. |
| High Signal in Liver/Spleen During Biodistribution Studies | Non-specific uptake by the reticuloendothelial system (RES). | 1. Increase the hydrophilicity of the delivery vehicle. 2. Incorporate "stealth" molecules like PEG on the surface of nanoparticles. 3. Saturate RES with "dummy" particles before injecting the therapeutic agent. |
| Observed Immunogenic Response (e.g., antibody production) | The peptide sequence of this compound is recognized as foreign by the immune system. | 1. Sequence analysis to identify potential immunogenic epitopes. 2. Humanize the peptide sequence if applicable. 3. Use immunosuppressive co-treatments in preclinical models. 4. Ensure the formulation is free of immunogenic contaminants (e.g., endotoxins). |
| Inconsistent Results Between Animal Subjects | Variability in animal physiology, injection technique, or formulation stability. | 1. Standardize animal models (age, weight, sex). 2. Refine and standardize the injection protocol. 3. Assess the stability and homogeneity of the this compound formulation before each experiment. |
Experimental Protocols
Protocol 1: In Vivo Biodistribution Study of Radiolabeled this compound
-
Radiolabeling: Conjugate this compound with a suitable radioisotope (e.g., 99mTc, 111In) using a chelator like DOTA. Purify the radiolabeled peptide via size-exclusion chromatography.
-
Animal Model: Use a relevant animal model (e.g., athymic nude mice with tumor xenografts if this compound is an anti-cancer agent).
-
Administration: Inject a known activity of the radiolabeled this compound (e.g., 5-10 MBq) via the desired route (e.g., tail vein injection).
-
Time Points: Euthanize groups of animals (n=3-4 per group) at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Tissue Harvesting: Collect blood and dissect key organs (liver, spleen, kidneys, lungs, heart, tumor, muscle, etc.).
-
Quantification: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at each time point.
Protocol 2: Serum Stability Assay
-
Sample Preparation: Incubate a known concentration of this compound in fresh serum (from the species being used for in vivo studies) at 37°C.
-
Time Points: At various time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the serum-peptide mixture.
-
Protein Precipitation: Immediately add a precipitation agent (e.g., trifluoroacetic acid or acetonitrile) to the aliquot to stop enzymatic reactions and precipitate larger serum proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant, which contains the remaining intact this compound, using HPLC or LC-MS to quantify its concentration.
-
Half-Life Calculation: Plot the percentage of intact this compound versus time and calculate the degradation half-life.
Visualizations
Experimental Workflow
References
- 1. CHALLENGES WITH PEPTIDE AND PROTEIN THERAPEUTICS [ebrary.net]
- 2. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
challenges in synthesizing or obtaining HL2-m5
Welcome to the technical support center for HL2-m5, a macrocyclic peptide inhibitor of the Sonic Hedgehog (Shh)/Patched (PTCH1) interaction. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and experimental use of this compound.
Frequently Asked Questions (FAQs)
General Information
-
What is this compound? this compound is a macrocyclic peptide that acts as an inhibitor of the interaction between Sonic Hedgehog (Shh) and its receptor, Patched (PTCH1). By blocking this interaction, this compound can inhibit the activation of the Hedgehog signaling pathway.[1][2]
-
What is the mechanism of action of this compound? this compound directly binds to the Shh ligand, preventing it from binding to the PTCH1 receptor. This prevents the downstream activation of the Hedgehog signaling pathway, which is implicated in various developmental processes and in the progression of certain cancers.[1][3][4]
-
What are the key experimental applications of this compound? this compound is primarily used in research to study the effects of Hedgehog pathway inhibition in various biological contexts, including cancer cell growth and tumor development.[2][4]
Storage and Handling
-
How should I store this compound? For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is recommended. It is crucial to store the compound in a sealed container, away from moisture.[1]
Troubleshooting Guides
Formulation and Solubilization
A common challenge in working with peptide inhibitors is achieving and maintaining solubility. If you encounter precipitation or phase separation during the preparation of this compound solutions, gentle heating and/or sonication can be used to aid dissolution.[1]
Below are established protocols for solubilizing this compound:
| Protocol | Solvent System | Achievable Concentration | Observations |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (1.53 mM) | Clear solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (1.53 mM) | Clear solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (1.53 mM) | Clear solution |
Synthesis and Purification
Obtaining high-purity this compound is critical for reliable experimental results. As a macrocyclic peptide, its synthesis involves standard solid-phase peptide synthesis (SPPS) followed by a crucial cyclization step.
-
Issue: Low yield during solid-phase peptide synthesis (SPPS).
-
Possible Cause: Incomplete coupling reactions or premature chain termination.
-
Troubleshooting:
-
Ensure high-quality, fresh reagents (amino acids, coupling agents).
-
Optimize coupling time and temperature. Automated, rapid flow-based synthesis platforms can significantly reduce synthesis time and potentially improve yield.
-
Use a UV detector to monitor the completion of deprotection and coupling steps in real-time if your synthesis setup allows.
-
-
-
Issue: Difficulty in peptide cyclization.
-
Possible Cause: Unfavorable peptide conformation for cyclization, or side reactions.
-
Troubleshooting:
-
Screen different cyclization reagents and conditions (e.g., different solvents, temperatures, and peptide concentrations).
-
Ensure that all protecting groups that could interfere with the cyclization reaction have been selectively removed.
-
-
-
Issue: Impurities in the final product after purification.
-
Possible Cause: Incomplete removal of byproducts from synthesis and cleavage, or co-elution with the desired product during HPLC.
-
Troubleshooting:
-
Optimize the HPLC gradient to achieve better separation of the target peptide from impurities.
-
Perform multiple rounds of purification if necessary.
-
Use mass spectrometry to identify the nature of the impurities, which can provide clues about the source of the problem in the synthesis or workup.
-
-
Experimental Protocols
Inhibition of Hedgehog Signaling Pathway
This protocol describes a general method for treating cells with this compound to assess its inhibitory effect on the Hedgehog pathway.
-
Cell Culture: Plate cells at the desired density in a suitable culture medium and allow them to adhere overnight.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Treatment: Dilute the this compound stock solution to the desired final concentration in the cell culture medium. Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: Analyze the cells for markers of Hedgehog pathway activity, such as the expression of Gli-controlled genes (e.g., Gli1, Ptch1) using methods like qRT-PCR or Western blotting.
Quantitative Data Summary
| Parameter | Value | Description |
| Binding Affinity (Kd) | 170 nM | Dissociation constant for the binding of this compound to Shh. |
| Inhibitory Concentration (IC50) | 230 nM | Concentration of this compound required to inhibit 50% of the activation of the Hedgehog signaling pathway and transcription of Gli-controlled genes.[1] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog [frontiersin.org]
- 3. Molecular Mechanisms Involving the Sonic Hedgehog Pathway in Lung Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking SHH/Patched interaction triggers tumor growth inhibition through Patched-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with HL2-m5
Welcome to the technical support center for HL2-m5, a novel small molecule inhibitor of the Kinase-X signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of Kinase-X, a serine/threonine kinase. By binding to the ATP pocket of Kinase-X, it blocks the phosphorylation of its downstream substrate, Substrate-Y, thereby inhibiting a signaling cascade critical for cancer cell proliferation.
Q2: What are the common causes of inconsistent IC50 values for this compound?
A2: Variations in IC50 values are common and can stem from methodological differences, biological variability, and technical errors.[1] Key factors include the specific assay format used (biochemical vs. cell-based), cell line differences, passage number, and experimental conditions like ATP concentration and incubation time.[1][2]
Q3: How can I differentiate between on-target and off-target effects of this compound?
A3: Distinguishing between on-target and off-target effects is a significant challenge when using kinase inhibitors.[3] A multi-faceted approach is recommended. This includes using a structurally unrelated inhibitor for the same target to see if the phenotype persists, which would suggest an on-target effect.[4] Additionally, employing genetic methods like siRNA or CRISPR to knock down the primary target (Kinase-X) can help validate that the observed phenotype matches the inhibitor's effect.[4] Kinome-wide profiling can also identify unintended targets.[4]
Q4: Can off-target effects of this compound be beneficial?
A4: Yes, in some instances, off-target activities can contribute to therapeutic efficacy through a concept known as polypharmacology.[4] An inhibitor might engage multiple disease-related pathways, leading to a more potent therapeutic outcome than targeting a single kinase.[4]
Troubleshooting Guides
Issue 1: Higher-than-Expected IC50 Value in a Biochemical Assay
You performed an in vitro kinase assay and found the IC50 value of this compound to be significantly higher than the expected value of 50 nM.
Data Presentation: IC50 Determination for this compound
| Assay Type | Expected IC50 (nM) | Observed IC50 (nM) |
|---|---|---|
| Biochemical (Kinase-X) | 50 | 500 |
| Cell-Based (pSubstrate-Y) | 100 | Not Performed |
Potential Causes & Troubleshooting Steps:
-
Suboptimal ATP Concentration: The inhibitory potency of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay.[5]
-
Solution: Ensure the ATP concentration used is at or below the Km value for Kinase-X. If the Km is unknown, perform an ATP titration to determine the optimal concentration.[6]
-
-
Inactive Compound: The compound may have degraded due to improper storage or handling.
-
Solution: Visually inspect the compound stock for precipitation.[2] Prepare a fresh dilution series from a new stock of this compound and repeat the assay.
-
-
Enzyme Quality: The recombinant Kinase-X enzyme may have low activity or be aggregated.
-
Solution: Check the activity of the enzyme lot with a known control inhibitor. If activity is low, source a new batch of the enzyme.
-
-
Assay Conditions: The buffer composition, pH, or incubation time may not be optimal.
-
Solution: Review and optimize assay parameters. Ensure the reaction is in the linear range with respect to time and enzyme concentration. Substrate conversion should ideally be kept low (e.g., <20%) to ensure accurate IC50 determination.[6]
-
Issue 2: High Cytotoxicity Observed in a Cell-Based Assay at Low Concentrations
In a cell viability assay, this compound induced significant cell death at concentrations well below its effective concentration for inhibiting Kinase-X, suggesting off-target toxicity.
Data Presentation: this compound Cytotoxicity vs. Target Inhibition
| Cell Line | Cytotoxicity CC50 (µM) | Target Inhibition IC50 (pSubstrate-Y) (µM) |
|---|---|---|
| CancerCell-A | 0.1 | 1.5 |
| NormalCell-B | 0.08 | > 10 |
Potential Causes & Troubleshooting Steps:
-
Off-Target Kinase Inhibition: this compound may be inhibiting other kinases that are essential for cell survival.[4] This is a common issue due to the structural similarity of the ATP-binding pocket across the kinome.[4]
-
Solution: Perform a broad-panel kinase screen to identify potential off-target interactions.[4] This can reveal other kinases that this compound inhibits with high affinity.
-
-
Non-Specific Toxicity: The compound may be inducing cell death through mechanisms unrelated to kinase inhibition, such as disrupting mitochondrial function or damaging membranes.
-
Solution: Assess markers of apoptosis (e.g., caspase-3 cleavage, Annexin V staining) to determine the mechanism of cell death.[4] Also, evaluate the compound's effect on cells lacking the primary target (Kinase-X knockout) to see if toxicity persists.
-
-
Compound Impurities: The batch of this compound may contain a toxic impurity.
-
Solution: Verify the purity of the compound using analytical methods like HPLC-MS. If impurities are detected, re-synthesize or purify the compound.
-
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results
The IC50 value of this compound is potent in a biochemical assay but significantly weaker in a cell-based assay measuring the phosphorylation of the downstream target, Substrate-Y.
Data Presentation: Biochemical vs. Cellular Potency of this compound
| Assay Type | Target | IC50 (nM) |
|---|---|---|
| Biochemical | Recombinant Kinase-X | 50 |
| Cell-Based | pSubstrate-Y in CancerCell-A | 1500 |
Potential Causes & Troubleshooting Steps:
-
Poor Cell Permeability: this compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Solution: Perform a cellular uptake assay to measure the intracellular concentration of this compound. If permeability is low, medicinal chemistry efforts may be needed to improve the compound's physicochemical properties.
-
-
High Intracellular ATP Levels: The concentration of ATP inside a cell (1-5 mM) is much higher than that typically used in biochemical assays.[5] This high ATP concentration can outcompete this compound for binding to Kinase-X, leading to a decrease in apparent potency.[5]
-
Solution: This is an inherent challenge for ATP-competitive inhibitors. The discrepancy highlights the importance of cell-based assays in validating biochemical hits. No direct solution exists other than designing more potent or non-ATP competitive inhibitors.
-
-
Drug Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Solution: Co-incubate the cells with known efflux pump inhibitors (e.g., verapamil) to see if the potency of this compound is restored.
-
-
Rapid Metabolism: The compound may be quickly metabolized and inactivated by the cells.
-
Solution: Analyze the stability of this compound in cell culture medium and in the presence of cells over time using LC-MS.
-
Mandatory Visualizations
Caption: The hypothetical Kinase-X signaling pathway and the inhibitory action of this compound.
References
Validation & Comparative
Validating the Inhibitory Effect of HL2-m5 on the Sonic Hedgehog Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Sonic Hedgehog (Shh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is a known driver in various cancers, making it a significant target for therapeutic intervention. This guide provides an objective comparison of the macrocyclic peptide inhibitor HL2-m5 with other notable Shh pathway inhibitors. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the signaling cascade and experimental workflows.
Comparative Efficacy of Shh Pathway Inhibitors
The inhibitory potential of this compound and alternative compounds targeting different nodes of the Shh pathway is summarized below. Efficacy is presented as the half-maximal inhibitory concentration (IC50), indicating the concentration of an inhibitor required to reduce a specific biological activity by 50%.
| Inhibitor | Target | Mechanism of Action | Reported IC50 |
| This compound | Shh Ligand | Binds to Sonic Hedgehog (Shh), preventing its interaction with the Patched (PTCH1) receptor. | 230 nM (in Gli-luciferase reporter assay)[1] |
| Robotnikinin | Shh Ligand | A small molecule that binds to Shh and inhibits its activity upstream of Smoothened (Smo). | ~15 µM (in cellular assays)[2] |
| SANT-1 | Smoothened (Smo) | A potent antagonist that binds directly to the Smo receptor, preventing its activation. | 20 nM (in Shh-LIGHT2 cells)[3] |
| GANT61 | GLI Transcription Factors | Inhibits the activity of GLI1 and GLI2, the terminal effectors of the Shh pathway. | ~5 µM (in Gli-luciferase reporter assay)[4] |
Visualizing the Shh Signaling Pathway and Inhibition
The following diagram illustrates the canonical Shh signaling pathway and the points of intervention for this compound and its comparators.
Caption: Shh pathway with inhibitor targets.
Experimental Protocols for Inhibitor Validation
To rigorously assess the inhibitory effect of this compound or other compounds on the Shh pathway, a series of in vitro assays are essential. The following protocols provide a standardized framework for these experiments.
Luciferase Reporter Assay for Shh Pathway Activity
This assay quantitatively measures the transcriptional activity of the GLI proteins, which is the final step in the Shh signaling cascade. A common cell line used for this purpose is the Shh-LIGHT2 cell line (derived from NIH/3T3 cells), which stably expresses a Gli-responsive firefly luciferase reporter.
Experimental Workflow:
Caption: Luciferase reporter assay workflow.
Methodology:
-
Cell Seeding: Plate Shh-LIGHT2 cells in a 96-well white, clear-bottom plate at a density of 2.5 x 10^4 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2[5].
-
Treatment: The following day, replace the medium with low-serum medium. Treat the cells with a constant concentration of a Shh pathway agonist (e.g., recombinant Shh ligand or a Smo agonist like SAG) and serial dilutions of the inhibitor (this compound or alternatives). Include appropriate vehicle controls[6].
-
Incubation: Incubate the treated cells for 30 to 48 hours to allow for the expression of the luciferase reporter gene[6].
-
Cell Lysis and Luciferase Measurement: Lyse the cells using a passive lysis buffer. Measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent[6]. A co-transfected Renilla luciferase reporter can be used for normalization of cell number.
-
Data Analysis: Normalize the luciferase signal of treated cells to that of the vehicle-treated control. Plot the normalized values against the inhibitor concentration to determine the IC50 value.
Quantitative PCR (qPCR) for Shh Target Gene Expression
This method measures the mRNA levels of direct downstream targets of the Shh pathway, such as GLI1 and PTCH1, providing a direct readout of pathway activity.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., NIH/3T3 or a cancer cell line with an active Shh pathway) in 6-well plates. Once the cells reach 70-80% confluency, treat them with the Shh agonist and various concentrations of the inhibitor for 24 to 48 hours[7].
-
RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit, following the manufacturer's protocol[8].
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit[8].
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. A typical qPCR cycling protocol is: an initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 30 seconds, 60°C for 30 seconds, and 72°C for 20 seconds[8][9].
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control[7].
Cell Viability Assay (MTT Assay)
This assay assesses the impact of Shh pathway inhibition on the proliferation and viability of cancer cells that are dependent on this pathway for growth.
Methodology:
-
Cell Seeding: Plate cancer cells known to have an active Shh pathway (e.g., medulloblastoma or basal cell carcinoma cell lines) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight[10].
-
Inhibitor Treatment: Treat the cells with serial dilutions of this compound or other inhibitors for 48 to 72 hours[11][12].
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals[11].
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader[11].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the inhibitor concentration to determine the IC50 for cytotoxicity.
References
- 1. Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. web.stanford.edu [web.stanford.edu]
- 6. benchchem.com [benchchem.com]
- 7. stackscientific.nd.edu [stackscientific.nd.edu]
- 8. Quantitative PCR analysis to assess gene expression changes in hyperglycemic larval zebrafish [protocols.io]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
A Comparative Analysis of HL2-m5 and Other Hedgehog Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, has been implicated in the pathogenesis of various cancers when aberrantly reactivated. This has spurred the development of numerous inhibitors targeting different nodes of this pathway. This guide provides a comprehensive comparison of HL2-m5, a novel inhibitor of the Sonic Hedgehog (Shh)/Patched1 (PTCH1) interaction, with other well-established Hedgehog pathway inhibitors, including Smoothened (SMO) and GLI antagonists.
Mechanism of Action: A Tale of Different Targets
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Shh) to the transmembrane receptor Patched1 (PTCH1). This binding relieves the inhibitory effect of PTCH1 on the G protein-coupled receptor Smoothened (SMO), leading to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes that drive cell proliferation, survival, and differentiation.
Hedgehog pathway inhibitors can be broadly classified based on their molecular targets:
-
Shh/PTCH1 Interaction Inhibitors: These agents, such as This compound , act at the most upstream level of the pathway by preventing the binding of the Shh ligand to its receptor, PTCH1. This compound is a macrocyclic peptide that has been shown to inhibit this interaction with a dissociation constant (Kd) of 170 nM for Shh.[1][2]
-
Smoothened (SMO) Antagonists: This is the most clinically advanced class of Hedgehog pathway inhibitors. They bind to and inhibit SMO, preventing its activation even in the presence of activating mutations in PTCH1. Prominent examples include the FDA-approved drugs vismodegib and sonidegib .
-
GLI Antagonists: These inhibitors target the downstream transcription factors of the Hedgehog pathway, the GLI proteins. By inhibiting GLI function, these agents can be effective even in cases of resistance to SMO inhibitors caused by mutations downstream of SMO. Examples include GANT61 and arsenic trioxide .
Quantitative Performance Comparison
The efficacy of Hedgehog pathway inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) in various in vitro assays. The following tables summarize the available quantitative data for this compound and other selected inhibitors.
Table 1: Potency of Hedgehog Pathway Inhibitors
| Inhibitor | Target | Assay | IC50 | Reference(s) |
| This compound | Shh/PTCH1 Interaction | Hedgehog Signaling Inhibition | 230 nM | [1][2] |
| Vismodegib | SMO | SMO Binding | 3 nM | |
| Gli1 mRNA Inhibition | 0.165 - 0.267 µM | |||
| Sonidegib | SMO | SMO Binding | 11 nM | |
| Gli1 mRNA Inhibition | 1 - 30 nM | |||
| GANT61 | GLI1/GLI2 | GLI-luciferase Reporter | ~5 µM | |
| Arsenic Trioxide | GLI1/GLI2 | GLI1 Transcriptional Activity | 2.7 µM | |
| Shh-induced Pathway Activation | ~0.7 µM |
Table 2: In Vitro Efficacy of Hedgehog Pathway Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Assay | IC50 | Reference(s) |
| This compound | Data not publicly available | ||||
| Vismodegib | Daoy | Medulloblastoma | Cell Growth | >50 µM | |
| Caco-2 | Colon Cancer | Cell Proliferation | ~20-50 µM (at 48h) | ||
| Ht-29 | Colon Cancer | Cell Proliferation | ~20-50 µM (at 48h) | ||
| Sonidegib | Data not publicly available in a comparable format | ||||
| GANT61 | Jurkat | T-cell Lymphoma | Cell Viability (48h) | 13.76 µM | |
| Karpass299 | T-cell Lymphoma | Cell Viability (48h) | 6.81 µM | ||
| Myla3676 | T-cell Lymphoma | Cell Viability (48h) | 10.23 µM | ||
| HSC3 | Oral Squamous Cell Carcinoma | Cytotoxicity (72h) | 36 µM | ||
| SCC4 | Oral Squamous Cell Carcinoma | Cytotoxicity (72h) | 110.6 µM | ||
| Arsenic Trioxide | Data not publicly available in a comparable format |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and incubation time.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of Hedgehog pathway inhibitors.
Gli-Luciferase Reporter Assay
This cell-based assay is used to quantify the activity of the Hedgehog pathway by measuring the transcriptional activity of the GLI transcription factors.
-
Cell Culture: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase (for normalization) are cultured to confluency in a 96-well plate.
-
Compound Treatment: Cells are treated with serial dilutions of the test inhibitor (e.g., this compound, vismodegib, GANT61) in the presence of a Hedgehog pathway agonist (e.g., Shh-conditioned medium or a small molecule SMO agonist like SAG).
-
Incubation: The plate is incubated for 24-48 hours to allow for pathway activation and reporter gene expression.
-
Lysis and Luminescence Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The IC50 value is calculated by plotting the normalized luciferase activity against the inhibitor concentration.
Cell Viability (MTT) Assay
This colorimetric assay is a common method to assess the cytotoxic or cytostatic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the Hedgehog pathway inhibitor.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined by plotting cell viability against the inhibitor concentration.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a Hedgehog pathway inhibitor.
-
Cell Implantation: Human cancer cells (e.g., from a medulloblastoma or basal cell carcinoma cell line) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The test inhibitor is administered (e.g., orally or by injection) at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size or after a predetermined treatment duration.
-
Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for pathway markers like Gli1).
Concluding Remarks
This compound represents a novel approach to Hedgehog pathway inhibition by targeting the initial ligand-receptor interaction. This mechanism is distinct from the clinically approved SMO inhibitors and the GLI antagonists currently under investigation. While the initial characterization of this compound shows promising potency in inhibiting Hedgehog signaling, a direct and comprehensive comparison with other inhibitors is hampered by the limited availability of public data on its performance in various cancer cell lines and in vivo models.
Further studies are required to fully elucidate the therapeutic potential of this compound. Direct head-to-head comparisons with SMO and GLI inhibitors in a panel of cancer cell lines with different Hedgehog pathway activation mechanisms will be crucial to determine its relative efficacy and potential for overcoming resistance to existing therapies. The detailed experimental protocols provided in this guide offer a framework for such future investigations.
References
A Comparative Guide to Hedgehog Pathway Inhibitors: HL2-m5 vs. Vismodegib in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of the Hedgehog (Hh) signaling pathway, HL2-m5 and vismodegib (B1684315), for their application in cancer cell line research. While both compounds target the same oncogenic pathway, they do so at different points, offering distinct advantages and research applications. This document summarizes their mechanisms of action, available experimental data, and relevant protocols to aid in the selection and use of these inhibitors.
Introduction to Hedgehog Pathway Inhibition
The Hedgehog signaling pathway is a crucial regulator of embryonic development that is largely quiescent in adult tissues. Its aberrant reactivation is a known driver in several cancers, including basal cell carcinoma, medulloblastoma, and some forms of colorectal and pancreatic cancer. This has made the Hh pathway a prime target for anti-cancer drug development. Inhibition of this pathway can be achieved at various levels, from ligand-receptor interaction to downstream transcription factor activity.
Mechanism of Action: Upstream vs. Downstream Inhibition
This compound and vismodegib represent two distinct strategies for inhibiting the Hedgehog pathway, targeting upstream and downstream components of the signaling cascade, respectively.
This compound is a macrocyclic peptide inhibitor that blocks the initial step of pathway activation: the interaction between the Sonic Hedgehog (Shh) ligand and its receptor, Patched1 (PTCH1)[1]. By preventing this binding, this compound effectively stops the signal from being transmitted into the cell.
Vismodegib (GDC-0449) , on the other hand, is a small molecule inhibitor that targets Smoothened (SMO), a G protein-coupled receptor that is negatively regulated by PTCH1. In the absence of Shh, PTCH1 inhibits SMO. When Shh binds to PTCH1, this inhibition is relieved, allowing SMO to activate downstream signaling. Vismodegib binds to and inhibits SMO, thereby blocking the pathway even if the upstream components are active[2][3].
Performance Data in Cancer Cell Lines
It is crucial to note that no direct head-to-head comparative studies of this compound and vismodegib in the same cancer cell lines under identical experimental conditions have been published to date. The following tables summarize the available quantitative data for each inhibitor from separate studies.
Table 1: this compound Performance Data
| Parameter | Value | Cell Line(s) | Notes | Reference |
| Mechanism of Action | Shh/PTCH1 Interaction Inhibitor | - | Macrocyclic peptide | [1][4] |
| Binding Affinity (Kd for Shh) | 170 nM | - | - | |
| IC50 (Hedgehog Pathway Inhibition) | 230 nM | - | Inhibition of Gli-controlled gene transcription | |
| Observed Effect | Caspase-3 Activation | HCT8, LoVo (Colorectal Cancer) | Indicates induction of apoptosis. |
Table 2: Vismodegib Performance Data (Selected Cancer Cell Lines)
| Cancer Type | Cell Line | IC50 (µM) | Notes | Reference |
| Basal Cell Carcinoma | - | - | Approved for clinical use. | |
| Medulloblastoma | - | - | Effective in Hh-dependent subtypes. | |
| Colorectal Cancer | HCT-116 | ~5-10 | - | - |
| Pancreatic Cancer | Panc-1 | > 10 | Often resistant | - |
| Lung Cancer (NSCLC) | A549 | > 10 | - | - |
| Breast Cancer | MCF-7 | > 10 | - | - |
Note: IC50 values for vismodegib can vary significantly depending on the specific cell line and the assay conditions used. The values presented are approximate and for comparative purposes within this table.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of Hedgehog pathway inhibitors. Below is a general protocol for assessing the in vitro efficacy of compounds like this compound and vismodegib.
Protocol: In Vitro Hedgehog Pathway Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on the Hedgehog signaling pathway.
Materials:
-
Cancer cell line with a functional Hedgehog pathway (e.g., Shh-LIGHT2 cells, which are NIH/3T3 cells with a Gli-responsive luciferase reporter).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound (this compound or vismodegib) dissolved in a suitable solvent (e.g., DMSO).
-
Hedgehog pathway agonist (e.g., SAG - Smoothened Agonist).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound. Remove the culture medium from the wells and add fresh medium containing the different concentrations of the test compound or vehicle control.
-
Pathway Activation: After a pre-incubation period with the compound (e.g., 2 hours), add the Hedgehog pathway agonist (e.g., SAG) to the wells to stimulate the pathway.
-
Incubation: Incubate the plate for a period sufficient for reporter gene expression (e.g., 24-48 hours).
-
Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a constitutively expressed Renilla luciferase or a separate cell viability assay). Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Summary and Conclusion
This compound and vismodegib are both valuable tools for studying the role of the Hedgehog signaling pathway in cancer. Their distinct mechanisms of action provide researchers with different approaches to pathway inhibition.
-
This compound , as an upstream inhibitor of the Shh/PTCH1 interaction, is particularly useful for investigating ligand-dependent Hedgehog signaling. Its efficacy in colorectal cancer cell lines suggests its potential in cancers where autocrine or paracrine Shh signaling is a key driver.
-
Vismodegib , a downstream SMO inhibitor, has a broader application in cancers with mutations in PTCH1 or SMO that lead to ligand-independent pathway activation. Its clinical approval for basal cell carcinoma underscores its therapeutic potential.
The lack of direct comparative studies highlights a significant gap in the current understanding of these two inhibitors. Future research should aim to perform head-to-head comparisons in a panel of cancer cell lines with varying Hedgehog pathway activation mechanisms. Such studies would provide invaluable data for researchers to make more informed decisions on which inhibitor is best suited for their specific experimental needs and would contribute to the development of more effective anti-cancer strategies targeting this critical pathway.
References
- 1. Blocking SHH/Patched interaction triggers tumor growth inhibition through Patched-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Smo/Gli Multitarget Hedgehog Pathway Inhibitor Impairs Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms Involving the Sonic Hedgehog Pathway in Lung Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of HL2-m5: A Comparative Guide for Researchers
For Immediate Release
A comprehensive analysis of available data confirms the high specificity of HL2-m5, a macrocyclic peptide inhibitor, for the Sonic Hedgehog (Shh) signaling pathway. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance against other known Hedgehog pathway inhibitors, supported by experimental data and protocols.
This compound is a potent inhibitor of the Shh signaling pathway, acting by directly interfering with the interaction between the Shh ligand and its receptor, Patched1 (PTCH1). This mechanism of action is distinct from many other Hedgehog pathway inhibitors that target the downstream protein Smoothened (SMO).
Performance and Specificity of this compound
The specificity of this compound is underscored by its high binding affinity for the Shh protein. In the seminal study by Owens et al. (2017), the dissociation constant (Kd) for the binding of this compound to Shh was determined to be 170 nM.[1][2][3] The study also demonstrated its potent inhibition of the Hedgehog signaling pathway in cellular assays, with a half-maximal inhibitory concentration (IC50) of 230 nM.[4][5]
| Metric | Value | Reference |
| Binding Affinity (Kd) for Shh | 170 nM | Owens et al., 2017 |
| Hedgehog Pathway Inhibition (IC50) | 230 nM | Owens et al., 2017 |
Comparison with Other Hedgehog Pathway Inhibitors
The Hedgehog signaling pathway can be inhibited at different points, primarily targeting either the Shh ligand, the PTCH1 receptor, the SMO protein, or the downstream GLI transcription factors. This compound's direct targeting of the Shh-PTCH1 interaction offers a distinct advantage in studying ligand-dependent signaling.
Here's a comparison of this compound with other well-known Hedgehog pathway inhibitors:
| Inhibitor | Target | Mechanism of Action | Reported Potency (IC50) |
| This compound | Shh-PTCH1 Interaction | Macrocyclic peptide inhibitor | 230 nM |
| Robotnikinin | Shh-PTCH1 Interaction | Small molecule inhibitor | ~25 µM |
| Vismodegib | SMO | Small molecule antagonist | ~3 nM (BODIPY-cyclopamine binding) |
| Sonidegib | SMO | Small molecule antagonist | ~1.3-2.5 nM (BODIPY-cyclopamine binding) |
| GANT61 | GLI1/GLI2 | Small molecule inhibitor of DNA binding | ~5 µM (Gli-luciferase reporter assay) |
Note: Potency values can vary depending on the specific assay and cell type used.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.
Fluorescence Polarization Assay for Binding Affinity (Kd) Determination
This assay measures the binding of this compound to the Shh protein.
Workflow:
Binding affinity measurement workflow.
Protocol:
-
Reagents: Purified and fluorescently labeled Shh protein, purified this compound peptide, assay buffer (e.g., PBS with 0.1% BSA).
-
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Add a constant concentration of fluorescently labeled Shh to each dilution of this compound.
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization of each sample using a suitable plate reader.
-
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of this compound. The Kd is determined by fitting the data to a one-site binding model.
Luciferase Reporter Assay for Cellular Potency (IC50) Determination
This assay quantifies the ability of this compound to inhibit Hedgehog pathway activation in cells.
Workflow:
Cellular potency determination workflow.
Protocol:
-
Cell Line: A suitable cell line that is responsive to Shh stimulation (e.g., Shh-LIGHT2 cells, which are NIH/3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter).
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach.
-
Treat the cells with a serial dilution of this compound for a short pre-incubation period.
-
Add a constant concentration of Shh to the wells to stimulate the Hedgehog pathway.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for cell viability and transfection efficiency. The normalized luciferase activity is then plotted against the concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathway Overview
The canonical Hedgehog signaling pathway and the point of inhibition by this compound are illustrated below.
Hedgehog signaling pathway inhibition.
This guide provides a foundational overview for researchers interested in utilizing this compound. For more in-depth information, it is recommended to consult the primary literature.
References
- 1. Design and Evolution of a Macrocyclic Peptide Inhibitor of the Sonic Hedgehog/Patched Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Design and Evolution of a Macrocyclic Peptide Inhibitor of the Sonic Hedgehog/Patched Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Evolution of a Macrocyclic Peptide Inhibitor of the Sonic Hedgehog/Patched Interaction. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of HL2-m5 and Robotnikinin: Two Distinct Inhibitors of the Sonic Hedgehog Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
The Sonic Hedgehog (Shh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of two distinct inhibitors of the Shh pathway: HL2-m5, a macrocyclic peptide, and robotnikinin (B1679495), a small molecule. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols for their characterization.
Mechanism of Action: Targeting Different Nodes in the Hedgehog Pathway
This compound and robotnikinin both inhibit the Shh pathway but through different mechanisms, offering alternative strategies for pathway modulation.
Robotnikinin is a small molecule that directly binds to the Sonic Hedgehog (Shh) protein itself.[1] This interaction prevents Shh from binding to its receptor, Patched1 (PTCH1), thereby inhibiting the downstream signaling cascade. The discovery of robotnikinin was significant as it demonstrated that a small molecule could effectively target the "undruggable" Shh protein.[2]
This compound , on the other hand, is a macrocyclic peptide designed to inhibit the protein-protein interaction between Shh and its receptor, PTCH1.[3] By blocking this initial step in the signaling pathway, this compound effectively prevents the activation of Smoothened (SMO) and the subsequent downstream signaling events.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative data for this compound and robotnikinin, providing a direct comparison of their binding affinity and inhibitory potency.
| Parameter | This compound | Robotnikinin | Reference |
| Target | Shh/PTCH1 Interaction | Sonic Hedgehog (Shh) | [1][3] |
| Molecule Type | Macrocyclic Peptide | Small Molecule | |
| Binding Affinity (Kd) | 170 nM (for Shh) | 3.1 µM (for ShhN) | [1][3] |
| Inhibitory Potency (IC50) | 230 nM (Gli-luciferase assay) | ~5 µM (Gli-luciferase assay) | [3][4] |
Visualizing the Mechanisms of Inhibition
To better understand the distinct points of intervention for this compound and robotnikinin, the following diagrams illustrate the Hedgehog signaling pathway and a general experimental workflow for characterizing such inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and robotnikinin.
Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) Determination
This protocol is generalized from the methods used to determine the binding affinity of robotnikinin to ShhN.[1]
-
Protein Immobilization:
-
Recombinant N-terminal Sonic Hedgehog protein (ShhN) is immobilized on a CM5 sensor chip (BIAcore) using standard amine coupling chemistry.
-
The sensor surface is activated with a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and 0.1 M N-hydroxysuccinimide (NHS).
-
ShhN, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface until the desired immobilization level is reached.
-
Remaining active esters are quenched by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
A serial dilution of the inhibitor (robotnikinin or this compound) in a suitable running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4) is prepared.
-
The diluted inhibitor solutions are injected over the ShhN-immobilized surface at a constant flow rate.
-
The association and dissociation phases are monitored in real-time.
-
The sensor surface is regenerated between injections using a pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5).
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The equilibrium dissociation constant (Kd) is calculated by fitting the binding data to a 1:1 Langmuir binding model using the analysis software provided with the SPR instrument.
-
Gli-Luciferase Reporter Assay for Inhibitory Potency (IC50) Determination
This protocol is based on the use of the Shh-LIGHT2 cell line, a common tool for assessing Hedgehog pathway activity.[4]
-
Cell Culture and Plating:
-
Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter) are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Cells are seeded into 96-well plates at a density that allows them to reach confluency at the time of the assay.
-
-
Compound Treatment and Pathway Activation:
-
After 24 hours, the culture medium is replaced with low-serum medium.
-
A serial dilution of the inhibitor (this compound or robotnikinin) is prepared and added to the cells.
-
The Hedgehog pathway is activated by adding a conditioned medium containing a known concentration of Shh ligand or a purified recombinant Shh protein.
-
Control wells include cells treated with vehicle (e.g., DMSO) and a known inhibitor (e.g., cyclopamine) as a positive control.
-
-
Luciferase Activity Measurement:
-
After a 24-48 hour incubation period, the cells are lysed.
-
The firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.
-
The normalized data is then used to generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
Conclusion
This compound and robotnikinin represent two valuable tools for probing the Sonic Hedgehog signaling pathway. Robotnikinin's direct binding to the Shh ligand offers a unique mechanism of action, while the macrocyclic peptide this compound demonstrates high potency in disrupting the initial ligand-receptor interaction. The choice between these inhibitors may depend on the specific research question, with their distinct mechanisms providing complementary approaches to modulating Hedgehog signaling in experimental systems. The experimental protocols provided herein offer a foundation for the in-vitro characterization and comparison of these and other novel Hedgehog pathway inhibitors.
References
Validating the Efficacy of HL2-m5 on Downstream Targets: A Comparative Analysis
Introduction
The following guide provides a comparative analysis of the hypothetical molecule HL2-m5's effects on its downstream targets. Due to the current lack of specific information identifying "this compound" in publicly available scientific literature, this document serves as a template. It outlines the necessary data presentation, experimental protocols, and visualizations required for a comprehensive comparison with alternative compounds. Researchers can adapt this framework to their specific molecule of interest.
For the purpose of this guide, we will assume this compound is an inhibitor of the well-characterized MEK1/2 pathway, a critical signaling cascade involved in cell proliferation and survival. We will compare its hypothetical performance against a known MEK1/2 inhibitor, Selumetinib.
Comparative Efficacy of MEK1/2 Inhibitors
| Parameter | This compound (Hypothetical Data) | Selumetinib (Reference Data) | Alternative Compound X |
| Target | MEK1/2 | MEK1/2 | MEK1/2 |
| IC50 (in vitro) | 0.5 nM | 14 nM | 10 nM |
| Cellular Potency (p-ERK EC50) | 2 nM | 50 nM | 45 nM |
| Tumor Growth Inhibition (in vivo) | 85% at 10 mg/kg | 65% at 25 mg/kg | 70% at 20 mg/kg |
| Off-Target Kinase Inhibition (>50%) | 2 out of 300 kinases | 5 out of 300 kinases | 8 out of 300 kinases |
| Observed Toxicity | Mild gastrointestinal distress | Dermatologic rash, fatigue | Moderate hepatotoxicity |
Experimental Protocols
1. In Vitro Kinase Assay (IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
-
Methodology: Recombinant human MEK1 and MEK2 proteins were incubated with the inhibitors (this compound, Selumetinib, Compound X) at varying concentrations. The reaction was initiated by the addition of ATP and a substrate peptide. Kinase activity was measured by quantifying the amount of phosphorylated substrate using a fluorescence-based assay. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.
2. Cellular Potency Assay (p-ERK EC50 Determination)
-
Objective: To measure the effective concentration of the inhibitor required to reduce the phosphorylation of the downstream target ERK by 50% in a cellular context.
-
Methodology: A human cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma) was treated with serial dilutions of the inhibitors for 2 hours. Cells were then lysed, and the levels of phosphorylated ERK (p-ERK) and total ERK were quantified using a Western blot or an ELISA-based method. EC50 values were determined from the dose-response curve for p-ERK inhibition.
3. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a preclinical animal model.
-
Methodology: Human tumor cells were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. Inhibitors were administered orally once daily at the specified doses. Tumor volume was measured twice weekly. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.
Signaling Pathway and Experimental Workflow
Caption: The RAS-RAF-MEK-ERK signaling pathway with this compound inhibition of MEK1/2.
Caption: Workflow for validating the efficacy and selectivity of this compound.
General Methodologies for Assessing Kinase Inhibitor Selectivity:
Dear Researcher,
We are ready to assist you in generating a comprehensive comparison guide on the cross-reactivity of "HL2-m5." However, our initial searches have not yielded specific information on a molecule or compound with this designation.
To provide you with an accurate and detailed analysis, could you please clarify the full name or any alternative names for "this compound" and specify its primary molecular target?
Once this information is provided, we will proceed with a thorough investigation to gather the necessary data on its off-target effects and compile the guide according to your requirements, including:
-
Quantitative Data Summary: A structured table comparing the binding affinities or inhibitory concentrations of this compound against its primary target and a panel of off-target molecules.
-
Detailed Experimental Protocols: Step-by-step methodologies for key assays used to determine selectivity, such as kinase profiling or cellular thermal shift assays.
-
Signaling Pathway and Workflow Diagrams: Clear visualizations of the primary signaling pathway of this compound and any relevant cross-reactive pathways, as well as diagrams illustrating the experimental workflows, all generated using the DOT language for Graphviz.
We have compiled general information on the methodologies used to assess kinase inhibitor selectivity, which will be applied to generate your specific guide upon receiving the requested details. Methodologies for assessing kinase inhibitor selectivity are crucial for understanding their therapeutic potential and off-target effects.
A variety of experimental and computational approaches are utilized to determine the selectivity of kinase inhibitors.
Biochemical Assays:
-
Kinome Profiling: This high-throughput screening method involves testing the inhibitor against a large panel of kinases to determine its binding affinity or inhibitory activity. This provides a broad overview of the inhibitor's selectivity across the kinome. Commercial services are available that offer screening against hundreds of human kinases.
-
Competition Binding Assays: These assays measure the ability of an inhibitor to compete with a labeled ligand for binding to a kinase. The resulting data, often expressed as a dissociation constant (Kd) or IC50 value, quantifies the inhibitor's potency.
-
Enzymatic Assays: These assays directly measure the enzymatic activity of a kinase in the presence of an inhibitor. The reduction in substrate phosphorylation is quantified to determine the inhibitor's potency (IC50). It is important to consider the ATP concentration used in these assays, as it can influence the apparent inhibitor potency.
Cell-Based Assays:
-
Cellular Target Engagement Assays: Techniques like the NanoBRET™ Target Engagement Assay are used to measure inhibitor binding to its target kinase within intact cells. These assays provide a more physiologically relevant assessment of selectivity.
-
Western Blotting: This method can be used to assess the phosphorylation status of downstream substrates of the target kinase and known off-target kinases. A reduction in phosphorylation of a substrate of an off-target kinase can indicate cross-reactivity.
-
Phenotypic Screening: Comparing the cellular phenotype induced by the inhibitor with the known consequences of inhibiting the primary target can reveal potential off-target effects. Discrepancies may suggest that other pathways are being affected.
Computational Approaches:
-
Sequence and Structural Analysis: Comparing the ATP-binding sites of different kinases can help predict potential off-target interactions. Inhibitors are more likely to bind to kinases with similar binding pocket geometries and amino acid residues.
-
Molecular Docking and Simulation: Computational models can predict the binding mode and affinity of an inhibitor to various kinases, providing insights into potential off-target interactions.
Example Workflow for Kinase Inhibitor Selectivity Profiling
Below is a generalized workflow for assessing the selectivity of a novel kinase inhibitor.
Lack of Publicly Available Data for HL2-m5 Function Validation
Following a comprehensive search of peer-reviewed scientific literature, no specific information or experimental data was found for a substance or function designated as "HL2-m5." This term does not appear in currently indexed scientific publications, suggesting it may be a highly novel, proprietary, or internal designation not yet disclosed in the public domain.
Consequently, it is not possible to provide a comparison guide, quantitative data tables, detailed experimental protocols, or signaling pathway diagrams related to "this compound" as the foundational peer-reviewed research is not available.
Researchers, scientists, and drug development professionals seeking information on "this compound" are encouraged to consult internal documentation, direct communications from the originating entity, or future scientific publications that may address this specific topic. Without publicly accessible data, any comparison to alternative products or functions cannot be objectively performed.
Safety Operating Guide
Essential Disposal Procedures for Hypothetical Substance HL2-m5
Disclaimer: The substance "HL2-m5" is not a publicly recognized chemical identifier. The following information is a procedural template for the safe handling and disposal of a hypothetical hazardous chemical with properties commonly found in a research and development setting. Always consult the specific Safety Data Sheet (SDS) for any chemical you handle. The procedures outlined below are for illustrative purposes and must be adapted to the known hazards of the actual substance.
This guide provides a comprehensive framework for the proper disposal of the hypothetical hazardous substance this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Data Presentation: this compound Properties Summary
To formulate a safe disposal plan, a clear understanding of the substance's properties is critical. The following table summarizes the hypothetical characteristics of this compound, which is assumed to be a flammable, toxic organic compound.
| Property | Value | Implications for Disposal |
| Physical State | Liquid | Requires leak-proof containers.[1] |
| pH | 3.5 (in 1% aqueous solution) | Corrosive. Must not be mixed with bases or cyanides.[2] Store separately. |
| Flash Point | 22°C (71.6°F) | Highly Flammable. Keep away from ignition sources.[3] Requires grounded containers. |
| Acute Toxicity (Oral LD50) | 250 mg/kg (Rat, est.) | Toxic. Avoid ingestion and skin contact. Requires specific PPE. |
| Primary Hazards | Flammable liquid, Skin Irritant, Suspected Carcinogen, Aquatic Toxicity[3][4] | Requires handling in a ventilated area (fume hood). Waste is hazardous. |
| Solubility in Water | 1.2 g/L | Low solubility. Do not dispose of down the drain. |
Experimental Protocols: Step-by-Step Disposal Methodology
The following protocol provides a direct, procedural guide for the safe disposal of this compound from the point of generation to final collection.
Objective: To safely collect, store, and dispose of this compound waste in accordance with standard laboratory safety practices and hazardous waste regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Flame-retardant lab coat
-
Chemical splash goggles
-
Nitrile gloves (inspect prior to use)
-
Face shield (if splash risk is high)
-
-
Designated hazardous waste container (chemically compatible, with a screw-top cap)
-
Hazardous Waste Label
-
Secondary containment bin
-
Fume hood
Procedure:
-
Risk Assessment and PPE:
-
Before handling, review the Safety Data Sheet (SDS) for this compound.
-
Don all required PPE, including flame-retardant clothing, gloves, and eye protection.
-
Conduct all waste consolidation and handling activities inside a certified chemical fume hood to prevent inhalation of vapors.
-
-
Waste Segregation:
-
Designate a specific waste stream for this compound.
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Specifically, keep it separate from bases, oxidizing agents, and reducing agents.
-
Solid waste contaminated with this compound (e.g., gloves, wipes) should be collected separately in a clearly labeled, double-bagged container.
-
-
Containerization:
-
Select a waste container made of a material chemically compatible with this compound. The container must be in good condition with a leak-proof, screw-on cap.
-
Fill the container to no more than 80% capacity to allow for vapor expansion and prevent spills.
-
Ensure the exterior of the container is clean and free of contamination.
-
-
Labeling:
-
Attach a completed Hazardous Waste Label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" and any other components
-
The specific hazard(s): "Flammable, Toxic, Corrosive"
-
Accumulation start date (the date the first drop of waste is added)
-
Principal Investigator's name and lab location
-
-
-
Temporary Storage:
-
Keep the waste container securely capped at all times, except when adding waste.
-
Store the sealed container in a designated, well-ventilated satellite accumulation area.
-
Place the primary container within a larger, chemically compatible secondary container to contain any potential leaks. The secondary container must be able to hold 110% of the volume of the primary container.
-
-
Scheduling Disposal:
-
Monitor the accumulation date and volume. Hazardous waste must be collected by the institution's Environmental Health & Safety (EH&S) department within specified time limits (e.g., 90 days from the accumulation start date).
-
Request a hazardous waste pickup through your institution's EH&S portal or contact number well before the deadline is reached.
-
Mandatory Visualization
The following diagrams illustrate the key procedural workflows for the safe handling and disposal of this compound.
Caption: Workflow for the safe disposal of hazardous chemical waste this compound.
Caption: Decision diagram for proper segregation of this compound chemical waste.
References
Standard Operating Procedure: Handling and Disposal of HL2-m5
This document provides essential safety and logistical information for the handling and disposal of the novel compound HL2-m5. All personnel must review and understand these procedures before commencing any work with this substance.
Hazard Communication and Safety Data
Given that this compound is a novel compound, a full toxicological profile is not yet available. Therefore, it must be handled as a substance of unknown toxicity and potential hazard. The following table summarizes the known properties and recommended exposure limits.
| Parameter | Value | Source |
| Physical State | Crystalline Solid | Internal Data |
| Molecular Weight | [Insert Value] g/mol | Internal Data |
| Boiling Point | Not Determined | N/A |
| Melting Point | [Insert Value] °C | Internal Data |
| Solubility | Soluble in DMSO, Ethanol | Internal Data |
| Occupational Exposure Limit (OEL) | 1 µg/m³ (8-hour TWA) | Recommended |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (solid or in solution).
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves | Prevents skin contact and absorption. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects eyes from splashes and aerosols. |
| Body Protection | Lab coat with tight cuffs | Prevents contamination of personal clothing. |
| Respiratory Protection | N95 respirator or higher | Required for handling powders or when aerosols may be generated. |
Experimental Protocols: Weighing and Solubilizing this compound
This protocol outlines the standard procedure for safely weighing and preparing a stock solution of this compound.
Materials:
-
This compound solid compound
-
Analytical balance
-
Chemical fume hood
-
Appropriate solvent (e.g., DMSO)
-
Vortex mixer
-
Calibrated pipettes
-
Conical tubes
Procedure:
-
Preparation: Don all required PPE as specified in Section 2.
-
Fume Hood Setup: Ensure the chemical fume hood is certified and operating correctly. Place all necessary equipment inside the fume hood.
-
Weighing:
-
Tare the analytical balance with a weigh boat.
-
Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula.
-
Record the exact weight.
-
-
Solubilization:
-
Transfer the weighed this compound to a conical tube.
-
Using a calibrated pipette, add the calculated volume of solvent to achieve the desired concentration.
-
Cap the tube securely and vortex until the solid is completely dissolved.
-
-
Labeling and Storage:
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
-
Store the solution according to the substance's stability data (e.g., -20°C, protected from light).
-
-
Decontamination:
-
Wipe down all surfaces and equipment within the fume hood with an appropriate decontamination solution (e.g., 70% ethanol).
-
Dispose of all contaminated disposables as hazardous waste.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled hazardous waste bag | Includes gloves, weigh boats, pipette tips, and other disposables. |
| Liquid Waste | Labeled hazardous liquid waste container | Includes excess solutions and solvent rinses. |
| Sharps Waste | Labeled sharps container | Includes needles and contaminated glassware. |
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Notify: Inform the Lab Supervisor and EH&S department.
-
Isolate: Restrict access to the spill area.
-
Clean-up: Only trained personnel with appropriate PPE should clean up the spill using a certified spill kit.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Seek medical attention immediately for any exposure.
Diagrams
Caption: Workflow for handling this compound.
Caption: Emergency response for this compound exposure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
